5-Hydroxythiabendazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNENJHUOPQAPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241627 | |
| Record name | 5-Hydroxythiabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948-71-0 | |
| Record name | 5-Hydroxythiabendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxythiabendazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxythiabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxythiabendazole: Chemical Structure, Properties, and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Hydroxythiabendazole, the major metabolite of the fungicide and anthelmintic agent Thiabendazole (B1682256). This document details its chemical structure, physicochemical properties, metabolic pathways, and relevant experimental protocols for its analysis.
Chemical Structure and Identity
This compound is a benzimidazole (B57391) derivative characterized by the addition of a hydroxyl group to the benzene (B151609) ring of the parent compound, Thiabendazole.
-
IUPAC Name: 2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol[1]
-
SMILES: C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3[1]
-
InChI: InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source(s) |
| Molecular Weight | 217.25 g/mol | [1][4][5] |
| Melting Point | 152-156 °C (for sulfate (B86663) form) | [6] |
| Boiling Point (Predicted) | 525.6 ± 48.0 °C | [7] |
| Solubility | Practically insoluble in water. Soluble in methanol (B129727), very soluble in N,N-Dimethylformamide, and sparingly soluble in glacial acetic acid. | [6][8] |
| In organic solvents: | ||
| - DMF: 20 mg/mL | [2][3] | |
| - DMSO: 20 mg/mL | [2][3] | |
| - Ethanol: 0.5 mg/mL | [4] | |
| - DMSO:PBS (pH 7.2) (1:20): 0.05 mg/mL | [2][3][4] | |
| pKa (Predicted) | 8.76 ± 0.40 | [7] |
| XLogP3 | 2.1 | [1][5] |
Metabolic Pathways and Bioactivation
This compound is the primary metabolite of Thiabendazole in mammals, including humans.[9] Its formation and subsequent bioactivation are critical aspects of Thiabendazole's toxicology.
Formation of this compound
The hydroxylation of Thiabendazole to this compound is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, the CYP1A subfamily, with CYP1A2, plays a significant role in this metabolic conversion.[10]
Bioactivation and Toxicity
While this compound itself may have reduced anthelmintic activity compared to its parent compound, it can undergo further metabolic activation to a reactive intermediate.[2] This bioactivation is mediated by peroxidases, such as myeloperoxidase (MPO), and can also involve cytochrome P450 enzymes.[2][11] The process is believed to involve a two-electron oxidation to a quinone-imine species, which is a reactive electrophile that can covalently bind to cellular macromolecules, leading to toxicity.[11] This bioactivation can also proceed via a one-electron oxidation to a radical species.[11]
Experimental Protocols
The analysis of this compound in biological and environmental matrices typically involves chromatographic techniques coupled with mass spectrometry.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for the extraction and clean-up of this compound from complex matrices like plasma, urine, or tissue homogenates is Solid-Phase Extraction (SPE).
Protocol Outline:
-
Sample Pre-treatment: Acidify the sample to an appropriate pH to ensure the analyte is in a suitable form for retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the analyte of interest using an appropriate organic solvent (e.g., methanol or ethyl acetate).[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Analytical Determination: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for the sensitive and selective quantification of this compound.
Typical HPLC/LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.[13][14]
-
Detector:
-
Quantification: For LC-MS/MS, quantification is achieved using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions. A common transition for this compound is m/z 218 -> 191.[16]
This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase-mediated bioactivation of this compound: a possible mechanism of thiabendazole toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. madbarn.com [madbarn.com]
- 6. echemi.com [echemi.com]
- 7. THIABENDAZOLE-5-HYDROXY | 948-71-0 [chemicalbook.com]
- 8. 5-Hydroxy Thiabendazole CAS#: 962-28-7 [chemicalbook.com]
- 9. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Major involvement of rabbit liver cytochrome P4501A in thiabendazole 5-hydroxylation [agris.fao.org]
- 11. In vitro metabolic activation of thiabendazole via this compound: identification of a glutathione conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of thiabendazole and its major metabolite, this compound, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nucleus.iaea.org [nucleus.iaea.org]
- 14. nucleus.iaea.org [nucleus.iaea.org]
- 15. chemijournal.com [chemijournal.com]
- 16. researchgate.net [researchgate.net]
Synthesis of 5-Hydroxythiabendazole: A Technical Guide for Researchers
For research, scientific, and drug development professionals, this in-depth technical guide outlines the synthesis of 5-Hydroxythiabendazole. This document provides a proposed synthetic pathway, detailed experimental protocols, and a summary of key quantitative data. Additionally, it includes visualizations of the synthetic and metabolic pathways to facilitate a comprehensive understanding.
This compound (5-OH-TBZ) is the major metabolite of Thiabendazole (TBZ), a broad-spectrum benzimidazole (B57391) anthelmintic and fungicide.[1][2] In mammals, the metabolic conversion of Thiabendazole to this compound is primarily carried out by cytochrome P450 enzymes in the liver.[3] The resulting metabolite is then often conjugated and excreted.[1] Due to its role in the biological activity and potential toxicity of Thiabendazole, the availability of pure this compound is crucial for research in pharmacology, toxicology, and drug metabolism.
While this compound is commercially available, detailed protocols for its chemical synthesis are not readily found in peer-reviewed literature. This guide, therefore, presents a plausible synthetic route based on established methods for the synthesis of benzimidazole derivatives.
Proposed Synthesis of this compound
The proposed synthesis is a two-step process commencing with the preparation of a key intermediate, 4-amino-3-nitrophenol (B127093), followed by a reductive cyclization with 4-thiazolecarboxaldehyde.
Step 1: Synthesis of 4-Amino-3-nitrophenol
The initial step involves the nitration of p-aminophenol. To control the regioselectivity of the nitration and to protect the amino group, it is first acetylated. The resulting acetamidophenol is then nitrated, followed by hydrolysis to yield 4-amino-3-nitrophenol. A patented method for this synthesis involves the acetylation of p-aminophenol with acetic anhydride (B1165640), followed by nitration with nitric acid, and subsequent hydrolysis of the intermediate with sodium hydroxide (B78521).[4]
Step 2: Reductive Cyclization to form this compound
The second step involves the reaction of 4-amino-3-nitrophenol with 4-thiazolecarboxaldehyde. This reaction proceeds through a reductive cyclization. The nitro group of 4-amino-3-nitrophenol is reduced to an amino group in situ, which then condenses with the aldehyde to form the benzimidazole ring. This method is a common and effective way to form substituted benzimidazoles.
Experimental Protocols
Materials and Equipment:
-
p-Aminophenol
-
Acetic anhydride
-
Nitric acid
-
Sodium hydroxide
-
4-Thiazolecarboxaldehyde
-
Sodium dithionite (B78146) (or other suitable reducing agent)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR, MS)
Protocol for Step 1: Synthesis of 4-Amino-3-nitrophenol (Based on a patented method[4])
-
Acetylation: In a round-bottom flask, dissolve p-aminophenol in glacial acetic acid. Add acetic anhydride dropwise while stirring. Heat the mixture to reflux for 2 hours.
-
Nitration: Cool the reaction mixture in an ice bath. Slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C. After the addition is complete, continue stirring for 1 hour at room temperature.
-
Hydrolysis: Pour the reaction mixture onto crushed ice. The precipitated product, 4-acetamido-3-nitrophenol, is collected by filtration. The collected solid is then heated in an aqueous solution of sodium hydroxide to hydrolyze the acetyl group.
-
Purification: After hydrolysis, the solution is neutralized with a suitable acid to precipitate the 4-amino-3-nitrophenol. The product is collected by filtration, washed with cold water, and dried.
Protocol for Step 2: Synthesis of this compound (Proposed)
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-nitrophenol and 4-thiazolecarboxaldehyde in a suitable solvent such as methanol or ethanol.
-
Reductive Cyclization: Add a reducing agent, such as sodium dithionite, portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 948-71-0 | [1][5] |
| Molecular Formula | C₁₀H₇N₃OS | [1][5] |
| Molecular Weight | 217.25 g/mol | [1] |
| Melting Point | >300 °C (decomposes) | [5] |
| Solubility | Soluble in DMF and DMSO | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference(s) |
| Mass Spectrometry (GC-MS) | m/z 217 (M+), 190, 52 | [1] |
| Mass Spectrometry (MS-MS) | Precursor [M+H]+ at m/z 218.0383, major fragments at m/z 191, 218, 190 | [1] |
| ¹H NMR | Data not readily available in literature. | |
| ¹³C NMR | Data not readily available in literature. | |
| FTIR | Data not readily available in literature. |
Visualizations
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Diagram 2: Metabolic Pathway of Thiabendazole to this compound
Caption: Metabolic conversion of Thiabendazole in mammals.
References
- 1. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
5-Hydroxythiabendazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 5-Hydroxythiabendazole, the major metabolite of the widely used anthelmintic and fungicide, thiabendazole (B1682256). This document covers its chemical identity, physicochemical properties, and detailed experimental protocols for its analysis. Furthermore, it elucidates the metabolic pathway leading to its formation and subsequent bioactivation.
Core Nomenclature and Chemical Identifiers
This compound, a key biomarker for thiabendazole exposure, is identified by the CAS Number 948-71-0 [1][2][3][4]. A comprehensive list of its nomenclature and chemical identifiers is provided in the table below.
| Identifier Type | Identifier |
| CAS Number | 948-71-0[1][2][3][4] |
| IUPAC Name | 2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol[4][5] |
| Synonyms | 5-OH TBZ, 2-(4-Thiazolyl)-1H-benzimidazol-6-ol, 5-Hydroxy-thiabendazole, 2-(4-Thiazolyl)-5-benzimidazolol[1][3][4][6] |
| Molecular Formula | C₁₀H₇N₃OS[1][2][3] |
| InChI | InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)[1][4][6] |
| InChIKey | VNENJHUOPQAPAT-UHFFFAOYSA-N[1][3][4][6] |
| SMILES | Oc1ccc2[nH]c(nc2c1)-c3cscn3[6] |
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical properties of this compound is presented below, offering a quick reference for laboratory applications.
| Property | Value |
| Molecular Weight | 217.25 g/mol [2][4][6] |
| Appearance | Crystalline solid[3][7] |
| Purity | ≥98%[7] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 0.5 mg/ml, DMSO:PBS (pH 7.2) (1:20): 0.05 mg/ml[1][3][7] |
| UV/Vis. (λmax) | 250, 318 nm[1][7] |
| Storage Temperature | -20°C[1][7] |
| Stability | ≥ 4 years[1][7] |
Metabolic Pathway and Bioactivation
This compound is the primary metabolite of thiabendazole in various species, including humans and animals[8][9]. The metabolic transformation primarily involves the hydroxylation of the benzimidazole (B57391) ring[8]. This process is followed by conjugation to form glucuronide and sulfate (B86663) derivatives[8]. The metabolic conversion of thiabendazole is a critical aspect of its pharmacokinetics and toxicological profile.
Experimental Protocols
Detailed methodologies for the analysis and study of this compound are crucial for accurate and reproducible research. Below are protocols for its determination in biological matrices and for studying its in vitro metabolism.
Determination of this compound in Bovine Tissues by LC-MS
This method allows for the simultaneous determination of thiabendazole and this compound in animal tissues[2].
-
Sample Preparation:
-
Homogenize tissue samples in a pH 7.0 buffer.
-
Extract the homogenate with ethyl acetate.
-
Perform a clean-up step using CN solid-phase extraction columns[2].
-
-
Chromatographic Conditions:
-
Utilize a liquid chromatography system with gradient elution for separation.
-
Employ a mass spectrometer for detection[2].
-
-
Mass Spectrometry Detection:
In Vitro Metabolic Bioactivation of this compound
This protocol investigates the bioactivation of this compound by cytochrome P450 and peroxidases[1].
-
Microsomal Incubation:
-
Incubate this compound with liver microsomes.
-
Supplement the incubation mixture with NADPH and reduced glutathione (B108866) (GSH) to trap reactive metabolites[1].
-
-
Peroxidase-Mediated Incubation:
-
Incubate this compound with a peroxidase enzyme (e.g., horseradish peroxidase).
-
Fortify the incubation with GSH[1].
-
-
Analysis:
The following workflow illustrates the experimental process for investigating the bioactivation of this compound.
References
- 1. In vitro metabolic activation of thiabendazole via this compound: identification of a glutathione conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of thiabendazole and its major metabolite, this compound, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. madbarn.com [madbarn.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 美国GlpBio - 5-hydroxy Thiabendazole | Cas# 948-71-0 [glpbio.cn]
- 8. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Hydroxythiabendazole: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxythiabendazole (5-OH-TBZ) is the principal metabolite of the broad-spectrum anthelmintic and fungicide, thiabendazole (B1682256) (TBZ). While the parent compound, TBZ, primarily exerts its therapeutic effects through the inhibition of microtubule polymerization, evidence suggests that 5-OH-TBZ does not share this mechanism and is largely inactive as an anthelmintic. The primary significance of 5-OH-TBZ lies in its role as a key intermediate in the bioactivation pathway leading to the toxicological effects associated with TBZ, including hepatotoxicity, nephrotoxicity, and teratogenicity. This technical guide provides a comprehensive overview of the mechanism of action of 5-OH-TBZ, focusing on its metabolic activation to a reactive quinone imine intermediate by cytochrome P450 and peroxidase enzymes. Detailed experimental protocols for studying these processes, quantitative toxicological data, and diagrams of the key signaling pathways are presented to facilitate further research and understanding of this compound.
Introduction
Thiabendazole (TBZ) has been widely used in both veterinary and human medicine for the treatment of various parasitic infections, as well as in agriculture as a post-harvest fungicide. Following administration, TBZ is rapidly metabolized in the liver to its major metabolite, this compound (5-OH-TBZ)[1][2][3]. While this hydroxylation was initially considered a detoxification step, subsequent research has revealed a more complex role for 5-OH-TBZ in the overall toxicological profile of TBZ. This document will delve into the current understanding of the mechanism of action of 5-OH-TBZ, with a particular focus on its bioactivation and subsequent cellular consequences.
Primary Mechanism of Action: A Departure from the Parent Compound
The established mechanism of action for the anthelmintic activity of thiabendazole and other benzimidazoles is the inhibition of microtubule polymerization through binding to β-tubulin[4][5]. This disruption of the cytoskeleton is selectively toxic to parasites. However, studies have indicated that 5-OH-TBZ does not possess the same anthelmintic properties. In fact, it has been shown to have no effect on the growth of third-stage Ancylostoma caninum larvae, suggesting a lack of significant interaction with parasitic tubulin[5][6]. While direct binding studies of 5-OH-TBZ to β-tubulin are not extensively available in the reviewed literature, the absence of anthelmintic activity strongly suggests that its primary mechanism of action is not the inhibition of microtubule polymerization.
Bioactivation of this compound to a Reactive Intermediate
The central mechanism of action of 5-OH-TBZ revolves around its metabolic conversion to a highly reactive electrophilic intermediate, a quinone imine. This bioactivation is catalyzed by two major enzyme systems: cytochrome P450 (CYP) and peroxidases.
Role of Cytochrome P450
In vitro studies using liver microsomes have demonstrated that 5-OH-TBZ can undergo a P450-catalyzed two-electron oxidation to form a quinone imine[1][7]. This reactive intermediate can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and toxicity. The primary isozyme responsible for the initial hydroxylation of TBZ to 5-OH-TBZ in humans is CYP1A2.
The bioactivation process can be summarized as follows:
Role of Peroxidases
Peroxidases, such as myeloperoxidase (MPO), which is abundant in neutrophils, also play a crucial role in the bioactivation of 5-OH-TBZ. These enzymes can catalyze a one-electron oxidation of 5-OH-TBZ to a radical species. This radical can then undergo disproportionation or a further one-electron oxidation to form the same reactive quinone imine intermediate produced by P450 enzymes[1][7]. The involvement of MPO suggests that 5-OH-TBZ-mediated toxicity may be exacerbated in tissues with significant inflammatory cell infiltration.
The peroxidase-mediated pathway is illustrated below:
Cellular Consequences of Bioactivation: Necrotic Cell Death
The formation of the reactive quinone imine from 5-OH-TBZ is directly linked to cellular toxicity. Studies have shown that the MPO-generated reactive intermediate of 5-OH-TBZ induces cell death primarily through necrosis, as evidenced by increased lactate (B86563) dehydrogenase (LDH) leakage and a lack of significant caspase 3/7 activation[7]. The precise signaling pathway leading to necrosis from this specific reactive metabolite has not been fully elucidated. However, it is known that quinone imines can induce oxidative stress and disrupt cellular homeostasis, which are triggers for necrotic cell death pathways.
A generalized pathway for necrosis is depicted below. The exact upstream activators in the case of the 5-OH-TBZ quinone imine are yet to be identified.
Quantitative Data
The following tables summarize the available quantitative data regarding the toxicity and pharmacokinetics of 5-OH-TBZ and its parent compound.
Table 1: In Vitro Toxicity Data
| Compound/Metabolite | Cell Types | Endpoint | Value | Reference |
| MPO-generated reactive intermediate of 5-OH-TBZ | Primary rat proximal tubule epithelial cells, NRK-52E rat proximal tubule cells, H9C2 rat myocardial cells | LC50 (24h exposure) | 23.3 ± 0.2 µM | [7] |
| 5-OH-TBZ alone | Same as above | LC50 (24h exposure) | > 200 µM | [7] |
Table 2: Human Pharmacokinetic Parameters of 5-OH-TBZ after Oral and Dermal Exposure to TBZ
| Parameter | Oral Exposure | Dermal Exposure | Reference |
| Elimination Half-life (t½) - Rapid Phase | 2 h | N/A | [8] |
| Elimination Half-life (t½) - Slower Phase | 9-12 h | 9-18 h | [8] |
| Recovery in Urine (% of TBZ dose) | 21-24% | 1% | [8] |
Experimental Protocols
In Vitro Bioactivation of this compound in Liver Microsomes
This protocol is a generalized procedure for assessing the P450-mediated bioactivation of 5-OH-TBZ by trapping the reactive intermediate with glutathione (GSH).
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from human or rat), 5-OH-TBZ (substrate), and reduced glutathione (GSH) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of NADPH.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of the GSH adduct of 5-OH-TBZ.
Myeloperoxidase-Mediated Bioactivation and Toxicity Assay
This protocol outlines a general method to assess the bioactivation of 5-OH-TBZ by myeloperoxidase (MPO) and its resulting cytotoxicity.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., renal or hepatic cell lines) in a 96-well plate and allow them to adhere overnight.
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing 5-OH-TBZ, MPO, and hydrogen peroxide (H₂O₂) in a suitable cell culture medium or buffer.
-
Treatment: Remove the culture medium from the cells and add the reaction mixture. Include control wells with cells treated with 5-OH-TBZ alone, MPO alone, and H₂O₂ alone. To confirm the role of MPO, a set of wells can be co-incubated with an MPO inhibitor like rutin.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a desired time period (e.g., 24 hours).
-
Assessment of Cytotoxicity:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and necrosis.
-
Cell Viability Assay: Use a cell viability reagent (e.g., resazurin-based) to determine the percentage of viable cells.
-
Caspase Activity Assay: Measure the activity of caspases 3 and 7 to assess the involvement of apoptosis.
-
Conclusion
The mechanism of action of this compound is distinct from its parent compound, thiabendazole. It is not primarily an inhibitor of microtubule polymerization but rather a pro-toxicant that undergoes metabolic activation. Both cytochrome P450 and peroxidase enzymes can convert 5-OH-TBZ into a reactive quinone imine. This electrophilic intermediate can form adducts with cellular macromolecules and induce necrotic cell death, which is believed to be a key mechanism underlying the organ toxicity associated with thiabendazole. Further research is warranted to fully delineate the specific cellular signaling pathways initiated by this reactive metabolite and to develop strategies to mitigate its toxic effects. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
- 1. In vitro metabolic activation of thiabendazole via this compound: identification of a glutathione conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New metabolites of thiabendazole and the metabolism of thiabendazole by mouse embryo in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myeloperoxidase-mediated bioactivation of this compound: a possible mechanism of thiabendazole toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Toxicological Profile of 5-Hydroxythiabendazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxythiabendazole is the major and primary metabolite of thiabendazole (B1682256), a broad-spectrum benzimidazole (B57391) anthelmintic and fungicide.[1][2][3] While the toxicity of the parent compound, thiabendazole, has been extensively studied, understanding the toxicological profile of its main metabolite is crucial for a comprehensive safety assessment. This technical guide provides a detailed overview of the known toxicological properties of this compound, including its metabolism, bioactivation, and in vitro toxicity. Due to the limited availability of specific in vivo toxicity data for this compound, this guide also summarizes the relevant toxicological data of the parent compound, thiabendazole, to provide a broader context for risk assessment.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration, thiabendazole is rapidly absorbed and metabolized in humans and various animal species. The primary metabolic pathway involves the hydroxylation of the benzimidazole ring to form this compound.[4] This metabolite is then conjugated with glucuronic acid or sulfate (B86663) before being excreted, primarily in the urine.[2][5] In humans, the excretion of this compound after oral exposure to thiabendazole follows a two-compartment model with a rapid elimination half-life of 2 hours and a slower phase of 9-12 hours.[6][7]
Acute Toxicity
In Vitro Cytotoxicity
Studies have shown that this compound exhibits cytotoxic effects in vitro. In a cell viability assay using primary rat proximal tubule epithelial cells, NRK-52E rat proximal tubule cells, and H9C2 rat myocardial cells, this compound alone showed a lethal concentration (LC50) of greater than 200 μM after a 24-hour exposure.[1]
Bioactivation and Increased Cytotoxicity
A significant aspect of this compound's toxicity is its potential for bioactivation into a more reactive intermediate. This bioactivation can be catalyzed by myeloperoxidase (MPO), an enzyme present in neutrophils.[1] When this compound is incubated with MPO, its cytotoxicity increases significantly. The LC50 of the MPO-generated reactive intermediate was found to be 23.3 ± 0.2 μM, which is approximately a 10-fold increase in toxicity compared to this compound alone.[1] This bioactivation is rapid, with complete turnover of this compound within 15 minutes in the presence of MPO.[1] The resulting cell death is primarily associated with necrosis rather than apoptosis.[1]
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Test System | Exposure Duration | LC50 | Reference |
| This compound | Primary rat proximal tubule epithelial cells, NRK-52E cells, H9C2 cells | 24 hours | > 200 μM | [1] |
| This compound + Myeloperoxidase | Primary rat proximal tubule epithelial cells, NRK-52E cells, H9C2 cells | 24 hours | 23.3 ± 0.2 μM | [1] |
Subchronic and Chronic Toxicity and Carcinogenicity
There is a lack of specific subchronic, chronic toxicity, and carcinogenicity studies for this compound. The toxicological profile in these areas is therefore inferred from studies on the parent compound, thiabendazole.
Long-term studies in mice with thiabendazole showed a No-Observed-Adverse-Effect Level (NOAEL) for long-term toxicity of 33.2 mg/kg bw per day, based on body weight suppression and an increased incidence of nephrosis at higher doses.[9] No evidence of carcinogenicity was observed in this mouse study.[9] In rats, the principal effects of chronic exposure to thiabendazole were thyroid toxicity, hepato/biliary toxicity, anemia, and atrial thrombosis.[5]
Genotoxicity
Specific genotoxicity studies for this compound are not available. Studies on thiabendazole have shown mixed results. While it was not mutagenic in bacterial assays, some in vitro studies have indicated that thiabendazole can induce micronuclei in human lymphocytes, suggesting a potential for aneugenicity (the induction of abnormal chromosome numbers).[10] In vivo studies with thiabendazole have also suggested a DNA-damaging potential.[11]
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound is not available. For the parent compound, thiabendazole, the developmental NOAEL in rats is 10 mg/kg/day, with decreased fetal body weights observed at higher doses in the presence of maternal toxicity.[12] In a two-generation reproduction study in rats, the parental and offspring NOAEL was 10 mg/kg/day, with decreased body weight gain seen at higher doses.[12]
Table 2: Summary of Toxicological Data for Thiabendazole (Parent Compound)
| Endpoint | Species | Route | NOAEL | LOAEL | Effects | Reference |
| Chronic Toxicity | Mouse | Dietary | 33.2 mg/kg/day | 146 mg/kg/day | Body weight suppression, nephrosis | [9] |
| Developmental Toxicity | Rat | Gavage | 10 mg/kg/day | 40 mg/kg/day | Decreased fetal body weight with maternal toxicity | [12] |
| Reproductive Toxicity (2-generation) | Rat | Dietary | 10 mg/kg/day | 30 mg/kg/day | Decreased parental and offspring body weight gain | [12] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Thiabendazole
The primary metabolic conversion of thiabendazole to this compound is a critical step in its biotransformation. This is followed by further metabolism and bioactivation.
References
- 1. Myeloperoxidase-mediated bioactivation of this compound: a possible mechanism of thiabendazole toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 200. Thiabendazole (AGP:1970/M/12/1) [inchem.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. Determination of this compound in human urine as a biomarker of exposure to thiabendazole using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apps.who.int [apps.who.int]
- 10. ema.europa.eu [ema.europa.eu]
- 11. In vivo genotoxicity of ortho-phenylphenol, biphenyl, and thiabendazole detected in multiple mouse organs by the alkaline single cell gel electrophoresis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
environmental fate and degradation of 5-Hydroxythiabendazole
An In-depth Technical Guide on the Environmental Fate and Degradation of 5-Hydroxythiabendazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (5-OH-TBZ) is the primary metabolite of Thiabendazole (B1682256) (TBZ), a widely used benzimidazole (B57391) fungicide and anthelmintic.[1][2][3][4] As TBZ is applied in agricultural and veterinary settings, understanding the environmental fate and degradation of its main transformation product, 5-OH-TBZ, is critical for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the known environmental behavior of this compound, including its formation, degradation pathways, and mobility. It also details common experimental protocols used for its study and analysis.
Physicochemical Properties
The environmental transport and degradation of a chemical are fundamentally governed by its physical and chemical properties. This compound is a solid substance with a molecular weight of 217.25 g/mol .[5][6] Its properties, along with those of the parent compound Thiabendazole, are crucial for predicting its behavior in various environmental compartments.
Table 1: Physicochemical Properties of this compound and Thiabendazole
| Property | This compound | Thiabendazole | Reference |
| Molecular Formula | C₁₀H₇N₃OS | C₁₀H₇N₃S | [5][7] |
| Molecular Weight | 217.25 g/mol | 201.25 g/mol | [5][7] |
| Water Solubility | Data not available | 30 mg/L (at 20°C, pH 7) | [8] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.1 (XLogP3) | 2.5 (XLogP3) | [5][7] |
| Vapor Pressure | Data not available | 4.0 x 10⁻⁹ mm Hg | [7] |
| Henry's Law Constant | Data not available | 2.1 x 10⁻¹¹ atm-cu m/mole | [7] |
Environmental Fate and Degradation
This compound is recognized as an environmental transformation product of Thiabendazole.[5][6] Its fate is intrinsically linked to the degradation of the parent compound. The primary routes of dissipation for such compounds in the environment include abiotic processes like hydrolysis and photolysis, and biotic processes, primarily microbial degradation.[9]
Formation from Thiabendazole
The primary metabolic pathway for Thiabendazole in mammals, including rats and humans, is hydroxylation to form this compound.[7][10][11] This metabolite is then often conjugated with glucuronic acid or sulfate (B86663) before excretion.[1][2][3][4][12][13] This metabolic transformation is a key source of 5-OH-TBZ entering the environment, particularly through the application of manure or biosolids from treated animals.
Abiotic Degradation
Abiotic degradation involves chemical processes that do not require the action of living organisms.
-
Photodegradation (Photolysis): Photodegradation can be a significant pathway for the breakdown of pesticides in shallow water bodies and on soil surfaces.[9] Benzimidazole compounds, in general, are known to be sensitive to light.[15] Advanced Oxidation Processes (AOPs) using simulated solar light have been shown to effectively degrade the parent compound Thiabendazole.[14][16] It is plausible that 5-OH-TBZ undergoes similar photolytic degradation, likely involving reactive oxygen species. Experimental protocols for aqueous photolysis generally follow guidelines such as OECD 316.[14]
Biotic Degradation
Biodegradation by soil and water microorganisms is a crucial process for the dissipation of organic contaminants.[4][9][17]
-
Aerobic Soil Metabolism: While specific studies on the microbial degradation of 5-OH-TBZ are limited, research on the parent compound provides insights. Bacterial consortia have been identified that can effectively degrade and mineralize Thiabendazole, particularly the benzimidazole ring structure.[18] It is highly probable that similar microbial communities can also transform 5-OH-TBZ. Standard protocols for assessing aerobic transformation in soil follow guidelines like OECD 307.[14]
-
Anaerobic Degradation: In environments devoid of oxygen, such as saturated soils or sediments, anaerobic degradation becomes the dominant microbial process. The potential for anaerobic degradation of 5-OH-TBZ is not well-documented but is a key aspect of a complete environmental fate assessment.
Mobility in Soil
The mobility of a compound in soil, which determines its potential to leach into groundwater, is largely dependent on its sorption to soil particles.[19]
-
Sorption and Leaching: The sorption coefficient (K_oc_) describes the tendency of a chemical to bind to soil organic carbon. The parent compound, Thiabendazole, has reported K_oc_ values ranging from 2,500 to 4,680, indicating it is expected to have slight mobility in soil.[7] The XLogP3 value for 5-OH-TBZ (2.1) is slightly lower than that of TBZ (2.5), which may suggest a slightly lower tendency to sorb to organic matter and potentially higher mobility.[5][7] However, without experimental K_oc_ data for 5-OH-TBZ, its precise mobility remains unconfirmed. Adsorption-desorption studies are typically performed using batch equilibrium methods.[20]
Quantitative Environmental Fate Data
Quantitative data on the degradation and mobility of this compound is sparse in publicly available literature. The table below summarizes relevant data, primarily for the parent compound Thiabendazole, which serves as an indicator for the potential behavior of its metabolite.
Table 2: Summary of Environmental Fate Parameters
| Parameter | Value | Compound | Conditions | Reference |
| Soil Adsorption Coefficient (K_oc_) | 2,500 - 4,680 | Thiabendazole | - | [7] |
| GUS Leaching Potential Index | 1.94 (Transition state) | Thiabendazole | Calculated | [8] |
| Photochemical Oxidative DT₅₀ (air) | 3.5 hours | Thiabendazole | Calculated (Atkinson method) | [8] |
| Bio-concentration Factor (BCF) | 96.5 L/kg | Thiabendazole | - | [8] |
GUS (Groundwater Ubiquity Score) is an empirical index used to rank pesticides for their potential to move toward groundwater.[19]
Experimental Protocols
Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are essential for generating reliable and comparable environmental fate data.[1][2][5][7][10][14][16][21][22]
Aerobic Soil Degradation Study (Following OECD Guideline 307)
This study aims to determine the rate and pathway of degradation of 5-OH-TBZ in aerobic soil.
-
Test System: Freshly collected agricultural soil is characterized (pH, organic carbon content, texture, etc.), sieved, and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: Radiolabeled (e.g., ¹⁴C-labeled) 5-OH-TBZ is applied to the soil samples at a concentration relevant to environmental exposure.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in flow-through systems that allow for the trapping of CO₂ and other volatile organic compounds.
-
Sampling and Analysis: At predetermined intervals, replicate soil samples are extracted using appropriate solvents (e.g., acetonitrile (B52724), methanol).
-
Quantification: The extracts are analyzed to quantify the remaining 5-OH-TBZ and identify major degradation products. Techniques like Liquid Scintillation Counting (LSC) for total radioactivity and High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Mass Spectrometry (LC-MS) are used.
-
Data Analysis: The disappearance of 5-OH-TBZ over time is plotted, and degradation kinetics (e.g., first-order) are determined to calculate the DT₅₀ (time to 50% dissipation) and DT₉₀ values.
Analytical Method for Water Samples (LC-MS/MS)
This protocol describes a typical method for the quantification of 5-OH-TBZ in environmental water samples.[3][4][23]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
A 50 mL water sample is acidified (e.g., to pH 2-2.5).[23]
-
The sample is passed through an SPE cartridge (e.g., Oasis HLB).[23]
-
The cartridge is washed with purified water to remove interferences.
-
5-OH-TBZ is eluted from the cartridge with a small volume of an organic solvent like methanol.
-
The eluate is evaporated to dryness and reconstituted in the initial mobile phase for analysis.[23]
-
-
LC-MS/MS Analysis:
-
Chromatography: An aliquot of the prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is used to separate 5-OH-TBZ from other matrix components.
-
Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer (MS/MS) source (e.g., Electrospray Ionization - ESI). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for 5-OH-TBZ (e.g., [M+H]⁺ at m/z 218.0) is selected and fragmented to produce a characteristic product ion (e.g., m/z 191.2).[3] This provides high selectivity and sensitivity.
-
-
Quantification: The concentration of 5-OH-TBZ in the sample is determined by comparing its peak area to a calibration curve generated from certified reference standards.[24]
Visualizations: Pathways and Workflows
Metabolic Formation and Conjugation of this compound
Caption: Metabolic pathway of Thiabendazole to this compound and its conjugates.
Experimental Workflow for Water Analysis
Caption: General workflow for the analysis of 5-OH-TBZ in water samples via SPE and LC-MS/MS.
Environmental Degradation Processes
Caption: Interplay of key abiotic and biotic processes in the degradation of 5-OH-TBZ.
Conclusion
This compound is a key metabolite of the fungicide Thiabendazole, and its presence in the environment is a direct consequence of the use of the parent compound. While comprehensive data on the environmental fate of 5-OH-TBZ itself is limited, information on Thiabendazole and the principles of pesticide science allow for a reasoned assessment. The compound is likely to be moderately persistent, with photolysis and microbial degradation being the primary routes of dissipation. Its mobility in soil is predicted to be relatively low, but this requires experimental verification. This guide highlights the necessity for further research specifically focused on the degradation rates, pathways, and mobility of this compound to refine environmental risk assessments and ensure the continued safe use of its parent compound. The standardized experimental and analytical protocols outlined herein provide a robust framework for generating such critical data.
References
- 1. eurolab.net [eurolab.net]
- 2. EPA guidelines on environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in human urine as a biomarker of exposure to thiabendazole using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cdpr.ca.gov [cdpr.ca.gov]
- 14. oecd.org [oecd.org]
- 15. Persistence of pesticides-based contaminants in the environment and their effective degradation using laccase-assisted biocatalytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the biodegradation, bioremediation and detoxification capacity of a bacterial consortium able to degrade the fungicide thiabendazole [ir.lib.uth.gr]
- 19. OSU Extension Pesticide Properties Database [npic.orst.edu]
- 20. researchgate.net [researchgate.net]
- 21. epa.gov [epa.gov]
- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 23. epa.gov [epa.gov]
- 24. This compound - Traceable Reference Standard for Residue Analysis (CAS 948-71-0) [witega.de]
5-Hydroxythiabendazole: A Comprehensive Technical Guide to its Role as a Biomarker of Thiabendazole Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiabendazole (B1682256) (TBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic and fungicide with applications in human and veterinary medicine, as well as in agriculture for the post-harvest treatment of fruits and vegetables. Given its widespread use, monitoring human and animal exposure to TBZ is crucial for assessing potential health risks, including nephrotoxicity, hepatotoxicity, and teratogenicity. The primary metabolite of TBZ, 5-hydroxythiabendazole (5-OH-TBZ), has emerged as a reliable biomarker of exposure. This technical guide provides an in-depth overview of 5-OH-TBZ, including its metabolic pathway, pharmacokinetic profile, and detailed methodologies for its detection and quantification in biological matrices.
Metabolic Pathway of Thiabendazole to this compound
The biotransformation of thiabendazole to its major metabolite, this compound, is a critical step in its detoxification and elimination from the body. This process is primarily mediated by the cytochrome P450 enzyme system in the liver.
The metabolic conversion of thiabendazole to this compound is predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) isoform. This hydroxylation reaction introduces a hydroxyl group at the 5-position of the benzimidazole ring, increasing the polarity of the molecule. Following its formation, 5-OH-TBZ can be further metabolized through conjugation with glucuronic acid or sulfate, forming this compound-glucuronide and this compound-sulfate, respectively. These conjugates are highly water-soluble and are readily excreted from the body, primarily in the urine.
In addition to the major 5-hydroxylation pathway, minor metabolic routes for thiabendazole have been identified, leading to the formation of 4-hydroxythiabendazole and 2-acetylbenzimidazole (B97921) in some species[1].
Quantitative Data on this compound as a Biomarker
The quantification of 5-OH-TBZ in biological fluids, particularly urine, provides a reliable measure of recent exposure to thiabendazole. The following tables summarize key pharmacokinetic parameters of 5-OH-TBZ across different species and exposure routes.
Table 1: Pharmacokinetics of this compound in Humans Following Oral and Dermal Exposure
| Parameter | Oral Exposure | Dermal Exposure | Reference |
| Dose | 50% of ADI (0.1 mg/kg b.w.) | 25% of ADI (0.1 mg/kg b.w.) | [2] |
| Elimination Half-life (t½) | Rapid phase: 2 h; Slower phase: 9-12 h | 9-18 h | [2] |
| Urinary Recovery (% of TBZ dose) | 21-24% | 1% | [2] |
Table 2: Pharmacokinetics of this compound in Animals
| Species | Matrix | Dose | Tmax | Cmax | Elimination Half-life (t½) | Reference |
| Cattle | Plasma | Recommended oral dose | 4 h | Not specified | Not specified | [3] |
| Horse | Plasma | 44 mg/kg (oral) | Not specified | 3.33 µg/mL | 1.16 h | [4] |
| Horse | Plasma | 440 mg/kg (oral) | Not specified | 8.90 µg/mL | 13.63 h | [4] |
| Laying Hen | Liver, Muscle, Heart, Fat, Eggs | 100 mg/day for 5 days (oral) | Not specified | Highest in liver, then heart, muscle, fat | Withdrawal period in eggs: ~7 days |
Table 3: Analytical Method Performance for this compound Quantification
| Matrix | Analytical Method | LOD | LOQ | Recovery | Reference |
| Human Urine | LC-MS/MS | 0.05 ng/mL | 0.13 ng/mL | Not specified | [2] |
| Bovine Muscle, Liver, Kidney | LC-MS | Not specified | Not specified | 70-85% | [5] |
Experimental Protocols
Accurate quantification of 5-OH-TBZ is essential for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose. Below are detailed protocols for the analysis of 5-OH-TBZ in human urine and a general protocol for animal tissues.
Protocol 1: Determination of this compound in Human Urine by LC-MS/MS
This protocol is adapted from the method described by Ekman et al. (2014)[2].
1. Sample Preparation
-
Enzyme Hydrolysis: To account for conjugated forms of 5-OH-TBZ, urine samples undergo enzymatic hydrolysis.
-
Pipette 500 µL of urine into a 2 mL polypropylene (B1209903) tube.
-
Add 50 µL of internal standard solution (e.g., deuterated 5-OH-TBZ).
-
Add 250 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex and incubate at 37°C for 16 hours (overnight).
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB 96-well SPE plate with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE plate.
-
Wash the wells with 1 mL of 5% methanol in water.
-
Dry the plate under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-OH-TBZ: Precursor ion (m/z) 218.0 -> Product ion (m/z) 191.2.
-
Internal Standard (e.g., d3-5-OH-TBZ): Precursor ion (m/z) 221.0 -> Product ion (m/z) 194.0.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
References
- 1. New metabolites of thiabendazole and the metabolism of thiabendazole by mouse embryo in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fenbendazole and thiabendazole in cattle: partition of gastrointestinal absorption and pharmacokinetic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC determination and pharmacokinetics of thiabendazole and its major metabolite 5-OH thiabendazole in equine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of thiabendazole and its major metabolite, this compound, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 5-Hydroxythiabendazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxythiabendazole (5-OH-TBZ) is the principal metabolite of thiabendazole (B1682256), a widely utilized benzimidazole-based fungicide and anthelmintic agent.[1] Understanding the physicochemical properties of this metabolite, particularly its solubility and stability, is paramount for researchers in drug development, toxicology, and analytical chemistry. These characteristics fundamentally influence its biological fate, analytical quantification, and potential toxicological profile. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and under different stress conditions, offering detailed experimental protocols and insights for laboratory professionals.
Core Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₁₀H₇N₃OS and a molecular weight of 217.25 g/mol .[2] Its chemical structure features a benzimidazole (B57391) ring substituted with a thiazole (B1198619) group and a hydroxyl group, which dictates its solubility and stability behavior. A predicted pKa value for this compound is approximately 8.76, suggesting it is a weakly acidic compound.[3]
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its handling, formulation, and in vitro testing. Available data indicates varied solubility across different solvent systems.
Organic Solvents
This compound exhibits good solubility in several polar organic solvents. A stock solution can be prepared by dissolving the compound in these solvents, which should ideally be purged with an inert gas.[4]
| Solvent | Solubility (approx.) |
| Dimethylformamide (DMF) | 20 mg/mL[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL[4] |
| Ethanol | 0.5 mg/mL[4] |
Aqueous Solubility
The compound is described as sparingly soluble to practically insoluble in aqueous solutions.[4][5] For aqueous buffer solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the chosen aqueous buffer.[4] Using this method, a solubility of approximately 0.05 mg/mL has been reported in a 1:20 solution of DMSO:PBS (pH 7.2).[4] It is advised not to store the aqueous solution for more than one day.[4] The solubility of benzimidazole compounds, in general, is pH-dependent, with increased solubility in acidic conditions.[1]
Stability of this compound
The stability of this compound is a crucial factor for ensuring the integrity of analytical standards and for understanding its persistence and degradation in various matrices.
Solid-State Stability
As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[4] Benzimidazole fungicides are generally stable in their solid form.[6]
Solution Stability
The stability of this compound in solution is influenced by the solvent, pH, temperature, and exposure to light. Standard solutions in methanol (B129727) have been shown to be stable when stored at -20°C.[7] However, benzimidazole derivatives are known to be photosensitive in solution.[6]
Forced Degradation Studies
General Conditions for Forced Degradation Studies:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 1 M HCl at 60°C for up to 7 days.[8] |
| Base Hydrolysis | 1 M NaOH at 60°C for up to 7 days.[8] |
| Oxidation | 3-30% H₂O₂ at room temperature for up to 7 days.[8] |
| Thermal Degradation | Solid drug substance at 40-80°C.[8] |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be included.[8] |
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and reproducible data on the solubility and stability of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution at equilibrium.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., purified water, phosphate (B84403) buffer pH 7.4, acetate (B1210297) buffer pH 4.5)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing the chosen solvents. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
After equilibration, stop the agitation and allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and separate the solid material by centrifugation or filtration.
-
Dilute the clear supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method.
-
Perform the experiment in triplicate for each solvent.
Caption: Workflow for Equilibrium Solubility Determination.
Forced Degradation Study Protocol
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and other solvents as needed
-
pH meter
-
Heating apparatus (e.g., water bath, oven)
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 1 M NaOH and heat at 60°C.
-
Oxidation: Treat the stock solution with 30% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions.
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
Caption: Forced Degradation Study Workflow.
Degradation Pathways
The metabolism of thiabendazole in vivo primarily involves hydroxylation to form this compound, which is then conjugated to form glucuronide and sulfate (B86663) derivatives.[1] Further degradation of the benzimidazole ring structure can occur. For instance, the thiazole ring of thiabendazole can undergo cleavage.[9] While specific degradation pathways for this compound under forced conditions have not been extensively reported, potential degradation could involve further oxidation of the hydroxyl group, cleavage of the thiazole or benzimidazole rings, or polymerization.
Caption: Metabolic and Potential Degradation Pathways.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While quantitative data in organic solvents is available, further research is needed to establish a comprehensive aqueous solubility profile across a range of pH values. Similarly, specific forced degradation studies would provide valuable insights into its intrinsic stability and degradation products. The experimental protocols outlined herein provide a robust framework for researchers to conduct these necessary investigations, ultimately contributing to a more complete understanding of this important metabolite.
References
- 1. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. THIABENDAZOLE-5-HYDROXY | 948-71-0 [amp.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 5-Hydroxythiabendazole in Human Urine using LC/MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 5-Hydroxythiabendazole (5-OH-TBZ), the primary metabolite of the fungicide and anthelmintic agent Thiabendazole (B1682256) (TBZ), in human urine.[1][2] Given that TBZ is widely used in agriculture and veterinary medicine, monitoring its metabolite 5-OH-TBZ in urine serves as a reliable biomarker for assessing human exposure.[1][2] The method employs enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved using a reversed-phase liquid chromatography (LC) system, and detection is performed with a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This method is suitable for researchers in toxicology, environmental health, and drug development requiring a robust and reproducible assay for biomonitoring of Thiabendazole exposure.
Introduction
Thiabendazole (TBZ) is a benzimidazole (B57391) fungicide and parasiticide with broad applications in agriculture for pre- and post-harvest treatment of fruits and vegetables, and in veterinary medicine to control internal parasites.[1][2][3] Human exposure can occur through dietary intake of residues on treated produce or through occupational contact in agricultural settings.[1][2] Toxicological studies have reported various adverse effects in mammals, making the assessment of human exposure levels a significant concern for public health.[1][2]
Following administration, TBZ is rapidly metabolized in the body, primarily through hydroxylation of the benzimidazole ring to form this compound (5-OH-TBZ).[3] This metabolite is then conjugated with glucuronic acid or sulfate (B86663) and excreted in the urine.[1][2][3] Therefore, the quantification of total 5-OH-TBZ (free and conjugated forms) in urine provides an accurate measure of systemic exposure to TBZ.[1][2]
This application note details a highly sensitive LC/MS/MS method for the determination of 5-OH-TBZ in human urine. The protocol includes a crucial enzymatic hydrolysis step to cleave the glucuronide and sulfate conjugates, ensuring the measurement of the total metabolite concentration.[1][2] A subsequent solid-phase extraction (SPE) procedure effectively removes matrix interferences and enriches the analyte, leading to improved sensitivity and accuracy.[1][2]
Experimental
Materials and Reagents
-
This compound (5-OH-TBZ) analytical standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
-
Formic Acid
-
Methanol (B129727) (LC/MS grade)
-
Acetonitrile (LC/MS grade)
-
Water (LC/MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Sample Preparation
The sample preparation workflow is designed to deconjugate the metabolites and then isolate the analyte of interest from the complex urine matrix.
Caption: Experimental workflow for urine sample preparation.
Protocol:
-
Sample Aliquoting: Pipette 1.0 mL of urine into a polypropylene (B1209903) tube.
-
Internal Standard Addition: Add the internal standard (e.g., 5-OH-TBZ-d3) to each sample, calibrator, and quality control sample to a final concentration of approximately 5 ng/mL.
-
Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the 5-OH-TBZ and internal standard with 1 mL of a solution of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
-
LC/MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 3: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-OH-TBZ (Quantifier) | 218.0 | 191.2 | 100 | 36 |
| 5-OH-TBZ (Qualifier) | 218.0 | 147.1 | 100 | 40 |
| 5-OH-TBZ-d3 (IS) | 221.0 | 194.0 | 100 | 36 |
Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.
Results and Discussion
Method Performance and Validation
The described method demonstrates excellent performance for the quantification of 5-OH-TBZ in urine.[1][2] Key validation parameters are summarized below.
Table 5: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 0.13 ng/mL[1][2] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal due to effective SPE cleanup and use of a stable isotope-labeled internal standard. |
The use of a stable isotope-labeled internal standard is crucial for correcting for any variability in sample preparation and potential matrix effects, which can be significant in urine samples.[4][5][6] The two MRM transitions for 5-OH-TBZ provide a high degree of selectivity and confidence in the identification of the analyte.
Metabolic Pathway
Thiabendazole undergoes Phase I metabolism, primarily hydroxylation, followed by Phase II conjugation before excretion. Understanding this pathway is key to designing an effective biomonitoring method that accounts for all major metabolites.
Caption: Metabolic pathway of Thiabendazole in humans.
Conclusion
The LC/MS/MS method presented provides a reliable, sensitive, and specific protocol for the quantification of this compound in human urine. The combination of enzymatic hydrolysis, solid-phase extraction, and stable isotope dilution mass spectrometry ensures high-quality data suitable for human biomonitoring studies. This application note serves as a comprehensive guide for researchers and scientists in the fields of toxicology, drug development, and environmental health.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in human urine as a biomarker of exposure to thiabendazole using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-Based Analysis of 5-Hydroxythiabendazole in Food Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiabendazole (B1682256) (TBZ) is a widely utilized fungicide and parasiticide in agriculture and veterinary medicine.[1][2][3] Its primary metabolite, 5-hydroxythiabendazole (5-OH-TBZ), is of significant interest in food safety analysis as regulatory bodies often mandate the monitoring of both the parent compound and its major metabolites.[1][4][5] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the quantification of 5-OH-TBZ in various food matrices.[3] This application note provides a detailed protocol for the extraction and subsequent HPLC analysis of 5-OH-TBZ in food samples, along with relevant quantitative data and method validation parameters.
Experimental Protocols
This section details the methodology for the analysis of this compound in food samples, from sample preparation to HPLC-based quantification.
1. Sample Preparation and Extraction
The extraction procedure for 5-OH-TBZ can vary depending on the food matrix. Below are two representative protocols for milk and solid food samples.
A. Extraction from Milk Samples (Adapted from a method for TBZ and 5-OH-TBZ)[6]
-
Sample Alkalinization: Adjust the pH of a known volume of milk sample (e.g., 10 mL) to 8.0.
-
Solvent Extraction: Add ethyl acetate (B1210297) to the alkalinized milk sample and vortex thoroughly for 1-2 minutes to extract the analytes.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate layer containing the 5-OH-TBZ.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a cation-exchange SPE cartridge.
-
Load the ethyl acetate extract onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the 5-OH-TBZ with an appropriate solvent.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the HPLC mobile phase for analysis.
B. Extraction from Solid Food Samples (e.g., Fruits, Vegetables)[7]
-
Homogenization: Homogenize a representative portion of the solid food sample (e.g., 5 g).
-
Solvent Extraction: Add methanol (B129727) (e.g., 20 mL) to the homogenized sample and stir for 30 minutes after vortexing.[7]
-
Salting Out: Add sodium chloride (e.g., 2.5 g) to the mixture and let it stand for 30 minutes to facilitate the separation of the organic layer.[7]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[7]
2. HPLC Instrumentation and Conditions
The following table outlines a set of typical HPLC conditions for the analysis of this compound. These conditions may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or Fluorescence Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 100% water[1] or Gradient: Phosphoric acid buffer (pH 7), acetonitrile, and methanol (7:2:1, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 50 °C[1] |
| Injection Volume | 10-20 µL[1] |
| Detection | DAD: 290 nm[1] or Fluorescence Detector |
3. Preparation of Standards and Calibration
-
Stock Standard Solution: Prepare a stock standard solution of this compound (e.g., 1000 ng/mL) by dissolving the reference standard in a suitable solvent, such as water.[1] Store at -20°C.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.
-
Calibration Curve: Inject the working standard solutions into the HPLC system and plot the peak area against the concentration to generate a linear regression curve.
Quantitative Data Summary
The following tables summarize the method validation parameters for the determination of this compound and its parent compound, thiabendazole, in various studies.
Table 1: HPLC Method Performance for this compound and Thiabendazole.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Retention Time (min) | Reference |
| This compound | 1.02 ng/mL | - | 3.00 | [1] |
| Thiabendazole | 0.89 ng/mL | - | 4.57 | [1] |
| Thiabendazole (Solid Food) | 0.009 µg/mL | 0.028 µg/mL | - | [7] |
| Thiabendazole (Liquid Food) | 0.017 µg/mL | 0.052 µg/mL | - | [7] |
Table 2: Recovery of Thiabendazole and this compound in Fortified Samples.
| Analyte | Matrix | Fortification Level | Recovery (%) | Reference |
| Thiabendazole | Milk | 0.05 - 2 ppm | 87 - 103 | [6] |
| This compound | Milk | 0.05 - 2 ppm | 98 - 109 | [6] |
| 5-HSO4-TBZ (as 5-OH-TBZ) | Milk | 0.05 - 2 ppm | 96 - 115 | [6] |
| Thiabendazole | Solid Food | 2.5, 5, 10 µg/mL | 93.61 - 98.08 | [7] |
Table 3: Maximum Residue Limits (MRLs) for Thiabendazole and this compound.
| Commodity | MRL (ppm) | Jurisdiction |
| Fat, Kidney, Liver, Muscle of Cattle & Goats | 0.1 | Canada[4] |
| Muscle, Liver of Cattle | 0.1 (as sum of TBZ and 5-OH-TBZ) | Codex[8] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC-based analysis of this compound in food samples.
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. chemijournal.com [chemijournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]
- 5. Ministry of Food and Drug Safety>Information>International Risk Information | Ministry of Food and Drug Safety [mfds.go.kr]
- 6. Liquid chromatographic fluorescence method for multiresidue determination of thiabendazole and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fao.org [fao.org]
Application Note: Solid-Phase Extraction of 5-Hydroxythiabendazole from Soil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of 5-Hydroxythiabendazole (5-OH-TBZ), a principal metabolite of the fungicide thiabendazole (B1682256), from soil samples. The methodology is designed to ensure high recovery and purity of the analyte for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This application note includes a comprehensive experimental protocol, a summary of expected quantitative performance, and a visual workflow diagram to facilitate ease of use in a laboratory setting.
Introduction
Thiabendazole (TBZ) is a widely utilized fungicide and anthelmintic.[1][2][3] Its primary metabolite, this compound (5-OH-TBZ), is a key indicator of TBZ's environmental fate and is of toxicological interest.[1][2][3] Accurate quantification of 5-OH-TBZ in soil is crucial for environmental monitoring and toxicological risk assessment. Solid-phase extraction is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex matrices like soil, removing interferences that could compromise analytical results.[4] This protocol outlines a reliable SPE method for the extraction of 5-OH-TBZ from soil.
Data Presentation
While a specific validated dataset for 5-OH-TBZ in soil using this exact protocol is not publicly available, the following table summarizes expected performance data based on similar validated methods for 5-OH-TBZ in other matrices and for the parent compound, thiabendazole, in various environmental samples.[5] These values serve as a benchmark for method validation in your laboratory.
| Parameter | Expected Value | Notes |
| Recovery | 70-95% | Dependent on soil type and organic matter content. Optimization of extraction solvent may be required for different soil matrices. |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/g | Based on LC-MS/MS detection. Higher LODs may be observed with HPLC-UV detection. |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/g | Based on LC-MS/MS detection. |
| Relative Standard Deviation (RSD) | < 15% | Represents the precision of the method. |
Experimental Protocol
This protocol is based on established principles of reversed-phase SPE and methods for related compounds.[6][7]
1. Materials and Reagents
-
This compound analytical standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
pH meter
2. Sample Preparation and Extraction
-
Weigh 10 g of the homogenized, sieved soil sample into a 50 mL centrifuge tube.[9]
-
Spike the sample with the appropriate concentration of 5-OH-TBZ standard for recovery experiments, if necessary.
-
Add 20 mL of extraction solvent (e.g., ethyl acetate or a mixture of acetonitrile and water). The choice of solvent may need to be optimized based on the soil type. For acidic soils, a basic extraction solvent may improve recovery.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 3-7) with another 20 mL of extraction solvent.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C or using a rotary evaporator.
-
Reconstitute the residue in 2 mL of 5% methanol in water. Adjust the pH to approximately 6.0-7.0 with dilute formic acid or ammonium hydroxide if necessary. This is the sample extract for SPE clean-up.
3. Solid-Phase Extraction (SPE) Procedure
The following is a general procedure for a bind-elute SPE strategy.
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[7][10]
-
Sample Loading: Load the entire 2 mL of the reconstituted sample extract onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. Follow with 5 mL of 5% methanol in water to remove less polar interferences. Discard the washings.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove any residual water.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube. A second elution with 5 mL of methanol may be performed to ensure complete recovery.
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your analytical instrument (e.g., HPLC or LC-MS/MS).
4. Analysis
Analyze the final extract using a validated HPLC or LC-MS/MS method for the quantification of this compound.
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound from soil.
Caption: Experimental workflow for the extraction of this compound from soil.
Caption: Logical flow of the bind-elute solid-phase extraction process.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Simultaneous determination of thiabendazole and its major metabolite, this compound, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Note and Protocols for the Analytical Determination of 5-Hydroxythiabendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxythiabendazole is the primary metabolite of thiabendazole (B1682256), a broad-spectrum benzimidazole (B57391) fungicide and anthelmintic agent used in agriculture and veterinary medicine.[1] Due to its potential for human exposure through diet and environmental contact, robust and sensitive analytical methods are crucial for monitoring its levels in various matrices, including biological fluids and food products. This document provides detailed application notes and protocols for the quantitative analysis of this compound, focusing on liquid chromatography-based methods.
Analytical Standards
High-purity analytical standards are essential for accurate quantification. Certified reference materials for this compound (CAS No: 948-71-0) are commercially available from several suppliers, including LGC Standards, Sigma-Aldrich (PESTANAL®), and WITEGA Laboratorien Berlin-Adlershof GmbH. These standards are suitable for use in various analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Data Presentation: Quantitative Method Performance
The following tables summarize the quantitative performance data from validated analytical methods for this compound in different matrices.
Table 1: LC-MS/MS Method for this compound in Human Urine [3][4]
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.13 ng/mL |
| Precision (Within-run, between-run, and between-batch) | 4 - 9% (RSD) |
| Retention Time | 5.2 min |
Table 2: LC-Fluorescence Method for this compound in Raw Cow's Milk [2]
| Fortification Level | Recovery (%) |
| 0.05 ppm | 98 - 109% |
| 0.1 ppm | 98 - 109% |
| 0.5 ppm | 98 - 109% |
| 2.0 ppm | 98 - 109% |
Table 3: HPLC-DAD Method for this compound [5]
| Parameter | Value |
| Limit of Detection (LOD) | 1.02 ng/mL |
| Retention Time | 3.00 min |
Experimental Protocols
Protocol 1: Determination of this compound in Human Urine by LC-MS/MS
This protocol is adapted from a validated method for the biomonitoring of thiabendazole exposure.[3][4]
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
To 500 µL of urine sample, add an internal standard solution.
-
Perform enzymatic hydrolysis to deconjugate glucuronide and sulfate (B86663) metabolites.
-
Proceed with Solid-Phase Extraction (SPE) for sample clean-up and concentration. The use of 96-well SPE plates is recommended for high-throughput analysis.[3][4]
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Chromatographic Separation: Utilize a suitable reversed-phase HPLC column.
-
Mass Spectrometric Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard.
Protocol 2: Determination of this compound in Milk by LC-Fluorescence
This protocol is based on a method for the multiresidue determination of thiabendazole and its metabolites in milk.[2]
1. Sample Preparation (Acid Hydrolysis, Liquid-Liquid Extraction, and Solid-Phase Extraction)
-
For conjugated residues, perform acid hydrolysis to convert the sulfate conjugate of this compound to this compound.[2]
-
Adjust the pH of the milk sample to 8.0 and perform liquid-liquid extraction with ethyl acetate.[2]
-
Clean up the extract using a cation-exchange solid-phase extraction (SPE) column.[2]
2. LC-Fluorescence Analysis
-
Instrumentation: A liquid chromatograph equipped with a fluorescence detector.
-
Chromatographic Separation: Employ a cation-exchange stationary phase column.[2]
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for this compound.
Visualizations
Experimental Workflow for this compound Analysis in Urine by LC-MS/MS
Caption: Workflow for Urine Analysis
Signaling Pathway of Thiabendazole Metabolism
References
- 1. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic fluorescence method for multiresidue determination of thiabendazole and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in human urine as a biomarker of exposure to thiabendazole using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
Application Notes and Protocols for the Determination of 5-Hydroxythiabendazole in Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiabendazole (B1682256) (TBZ) is a widely utilized broad-spectrum benzimidazole (B57391) anthelmintic and fungicide in veterinary medicine and agriculture. Following administration, it is rapidly metabolized in animals to various compounds, with 5-hydroxythiabendazole (5-OH-TBZ) being the major metabolite.[1][2] Monitoring the levels of 5-OH-TBZ in animal-derived food products is crucial for ensuring food safety and adherence to regulatory limits. This document provides detailed application notes and standardized protocols for the accurate quantification of 5-OH-TBZ in various animal tissues, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of Thiabendazole
In most animal species, thiabendazole undergoes hydroxylation of the benzimidazole ring to form this compound.[1] This metabolic conversion is primarily catalyzed by cytochrome P450 (P450) enzymes in the liver.[3] The resulting 5-OH-TBZ can be further conjugated with glucuronic acid or sulfate (B86663) before excretion.[1] Understanding this pathway is essential for selecting the appropriate analytical strategy, as conjugated forms may require a hydrolysis step prior to extraction.
Caption: Metabolic conversion of Thiabendazole to this compound and its conjugates.
Analytical Methodologies
The determination of 5-OH-TBZ in complex biological matrices like animal tissues requires sensitive and selective analytical methods. LC-MS/MS is the preferred technique due to its high specificity and sensitivity, while HPLC with fluorescence or UV detection offers a viable alternative.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the determination of 5-OH-TBZ in different animal tissues.
Table 1: Recovery of this compound in Animal Tissues
| Tissue | Method | Fortification Level (µg/kg) | Recovery (%) | Reference |
| Bovine Muscle | LC-MS | 50, 100, 200 | 70-85 | [4] |
| Bovine Liver | LC-MS | 50, 100, 200 | 70-85 | [4] |
| Bovine Kidney | LC-MS | 50, 100, 200 | 70-85 | [4] |
| Chicken Liver | UHPLC-MS/MS | Not Specified | Detected in real samples | [1][5] |
| Chicken Muscle | UHPLC-MS/MS | Not Specified | Detected in real samples | [1][5] |
| Milk | LC-Fluorescence | 50 - 2000 | 98-109 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Human Urine | LC-MS/MS | 0.05 | 0.13 | [7] |
| Pig and Poultry Muscle (for related compounds) | UPLC-FLD | 0.2 - 3.8 | 1.0 - 10.9 | [8] |
| Water | LC-MS/MS | - | 0.05 | [9] |
| Solid and Liquid Foods (for Thiabendazole) | HPLC-PDA | 9 - 17 | 28 - 52 | [10] |
Note: Data for LOD and LOQ of 5-OH-TBZ in specific animal tissues is limited in the reviewed literature. The provided values from other matrices and related compounds offer an estimation of the sensitivity of the analytical techniques.
Experimental Protocols
The following protocols provide a generalized workflow for the determination of 5-OH-TBZ in animal tissues. It is recommended to validate the method for each specific matrix and laboratory conditions.
Protocol 1: Sample Preparation and Extraction for LC-MS/MS Analysis
This protocol is a composite of commonly used procedures for the extraction of 5-OH-TBZ from tissues like liver, kidney, and muscle.
Materials:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis MCX or CN)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Internal standard solution (e.g., deuterated 5-OH-TBZ or a structurally similar compound)
Procedure:
-
Homogenization: Weigh 1-5 g of the tissue sample and homogenize it with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate and vortex briefly.
-
Extraction:
-
Add 10-15 mL of ethyl acetate to the homogenate.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at approximately 4000-5000 rpm for 5-10 minutes.
-
Collect the supernatant (ethyl acetate layer).
-
Repeat the extraction step on the remaining pellet and combine the supernatants.
-
-
Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition the SPE cartridge (e.g., Oasis MCX) sequentially with methanol and water.
-
Reconstitute the dried extract in a suitable loading buffer and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the 5-OH-TBZ with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonia (B1221849) or formic acid).
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
Caption: General workflow for the analysis of this compound in animal tissues.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): For this compound, this is typically the protonated molecular ion [M+H]⁺ at m/z 218.
-
Product Ions (m/z): Characteristic fragment ions of 5-OH-TBZ should be monitored. These would be determined during method development by infusing a standard solution.
-
Collision Energy and other source parameters: These should be optimized for the specific instrument and analyte to achieve maximum sensitivity.
Conclusion
The protocols and data presented provide a comprehensive guide for the determination of this compound in animal tissues. The use of LC-MS/MS offers a robust, sensitive, and specific method for regulatory monitoring and research applications. Proper method validation, including the assessment of recovery, precision, linearity, and limits of detection and quantification, is essential for ensuring the accuracy and reliability of the results. For routine analysis, the development of matrix-matched calibration curves is recommended to compensate for any matrix effects.
References
- 1. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New metabolites of thiabendazole and the metabolism of thiabendazole by mouse embryo in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolic activation of thiabendazole via this compound: identification of a glutathione conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of thiabendazole and its major metabolite, this compound, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatographic fluorescence method for multiresidue determination of thiabendazole and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. mdpi.com [mdpi.com]
Application Note: High-Resolution Mass Spectrometry for the Identification of 5-Hydroxythiabendazole Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiabendazole (B1682256) (TBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic and fungicide. Its metabolism in mammals is a critical aspect of toxicological and pharmacological assessments. The primary metabolic pathway involves the hydroxylation of the benzimidazole ring, leading to the formation of 5-Hydroxythiabendazole (5-OH-TBZ).[1][2] This metabolite can be further conjugated or bioactivated to reactive intermediates.[3] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful platform for the accurate identification and quantification of 5-OH-TBZ and its subsequent metabolites in complex biological matrices. This application note provides a detailed protocol for the identification of 5-OH-TBZ using LC-HRMS.
Metabolic Pathway of Thiabendazole
Thiabendazole undergoes phase I metabolism, primarily catalyzed by cytochrome P450 enzymes, to form this compound.[1] This metabolite can then undergo further biotransformation, including conjugation with glucuronic acid or sulfate, or oxidation to a reactive quinone imine intermediate, which can be trapped with glutathione (B108866) (GSH).[3]
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of 5-OH-TBZ from a biological matrix such as urine or plasma.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a reliable method for cleaning up complex biological samples and concentrating the analyte of interest.
-
Sample Pre-treatment: For urine samples containing conjugated metabolites, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is recommended.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 5-OH-TBZ and other metabolites with 1 mL of methanol or acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
LC-HRMS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 100-1000 |
| Resolution | 70,000 FWHM |
| Data Acquisition | Full scan followed by data-dependent MS/MS |
| Collision Energy | Stepped normalized collision energy (e.g., 15, 30, 45 eV) |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
Data Presentation
The following table summarizes the quantitative performance of a validated LC-MS/MS method for 5-OH-TBZ in human urine, which can be adapted for HRMS.[3]
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.13 ng/mL |
| Precision (CV%) | 4-9% |
| Recovery (Urine) | 21-24% (after oral exposure) |
Metabolite Identification Workflow
The identification of 5-OH-TBZ is based on a multi-step workflow that leverages the capabilities of high-resolution mass spectrometry.
Accurate Mass Measurement
The high resolving power of the mass spectrometer allows for the determination of the elemental composition of the parent ion. The protonated molecule of 5-OH-TBZ ([M+H]⁺) has a theoretical exact mass of m/z 218.0590.
Fragmentation Analysis
Collision-induced dissociation (CID) of the precursor ion (m/z 218.0590) provides structural information. A characteristic fragmentation pathway for 5-OH-TBZ involves the neutral loss of a molecule containing the thiazole (B1198619) ring. A major product ion observed is at m/z 191.0454, corresponding to the loss of HCN.[3]
Conclusion
High-resolution mass spectrometry is an indispensable tool for the reliable identification and characterization of drug metabolites. The combination of accurate mass measurement and detailed fragmentation analysis provides high confidence in the structural elucidation of metabolites such as this compound. The protocols and workflows described in this application note offer a robust framework for researchers in drug metabolism and related fields to study the biotransformation of thiabendazole and other xenobiotics.
References
Application Note: Validated Analytical Method for the Quantification of 5-Hydroxythiabendazole in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxythiabendazole (5-OH-TBZ) is the primary metabolite of Thiabendazole (B1682256) (TBZ), a broad-spectrum benzimidazole (B57391) fungicide and anthelmintic used in agriculture and veterinary medicine.[1][2] Due to its potential for human exposure through diet and environmental contact, a robust and validated analytical method for the quantification of 5-OH-TBZ in biological matrices is essential for toxicokinetic studies, biomarker monitoring, and ensuring food safety.[3][4] This application note provides a detailed, validated method for the analysis of 5-OH-TBZ in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method includes a comprehensive sample preparation protocol involving enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration.[3]
Metabolic Pathway of Thiabendazole
Thiabendazole undergoes metabolic transformation in vivo, primarily through hydroxylation to form this compound. This reaction is catalyzed by cytochrome P450 enzymes, with CYP1A2 being the major contributor.[5] 5-OH-TBZ can be further metabolized through a bioactivation pathway, also involving P450 enzymes, to a reactive quinone imine intermediate. This reactive metabolite can form adducts with cellular macromolecules, such as glutathione (B108866) (GSH).[1][5] Understanding this pathway is crucial for interpreting toxicological data.
Caption: Metabolic conversion of Thiabendazole to this compound and its subsequent bioactivation.
Validated Analytical Method Protocol
This protocol is for the quantitative determination of total this compound in human urine.
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (internal standard)
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
-
Formic acid
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Experimental Workflow
The analytical workflow involves sample pre-treatment, including enzymatic hydrolysis, followed by solid-phase extraction for purification and concentration, and subsequent analysis by LC-MS/MS.
Caption: Experimental workflow for the analysis of this compound in urine.
Detailed Experimental Protocols
3.1. Sample Pre-treatment and Enzymatic Hydrolysis [3]
-
To 1 mL of urine sample, add the internal standard (this compound-d3).
-
Add 1 mL of 1 M ammonium acetate buffer (pH 5).
-
Add 20 µL of β-glucuronidase/arylsulfatase.
-
Incubate the mixture at 37°C for 3 hours to deconjugate the glucuronide and sulfate metabolites.
-
After incubation, allow the samples to cool to room temperature.
3.2. Solid-Phase Extraction (SPE) [3]
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the pre-treated and hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the this compound and the internal standard with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3.3. LC-MS/MS Instrumentation and Conditions [3]
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions (SRM):
Method Validation Summary
The analytical method was validated according to international guidelines to ensure its reliability and robustness for the intended application. The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.13 ng/mL[3] |
| Precision (RSD%) | |
| - Within-run | 4 - 9%[3] |
| - Between-run | 4 - 9%[3] |
| - Between-batch | 4 - 9%[3] |
| Accuracy (Recovery %) | Not explicitly stated in the primary source, but good precision suggests acceptable accuracy. |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of total this compound in human urine. The inclusion of an enzymatic hydrolysis step ensures the measurement of both free and conjugated forms of the metabolite, offering a comprehensive assessment of exposure to Thiabendazole. The detailed protocol and validation data presented in this application note support its implementation in research and regulated environments for biomonitoring and toxicological studies.
References
Application Notes and Protocols for Environmental Monitoring of 5-Hydroxythiabendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiabendazole (B1682256) (TBZ) is a widely used benzimidazole (B57391) fungicide and parasiticide in agriculture and veterinary medicine. Following administration or environmental application, TBZ is metabolized to several byproducts, with 5-hydroxythiabendazole (5-OH-TBZ) being a major metabolite. The United States Environmental Protection Agency (EPA) has identified both thiabendazole and this compound (free and conjugated) as residues of concern for risk assessment in livestock commodities.[1] Given its formation from the parent compound and its potential toxicity, monitoring 5-OH-TBZ in various environmental compartments is crucial for a comprehensive assessment of the environmental impact of thiabendazole use. 5-OH-TBZ is recognized as an environmental transformation product of Thiabendazole and is classified as very toxic to aquatic life.
These application notes provide a framework for the environmental monitoring of 5-OH-TBZ, including its relevance, and detailed protocols for its detection and quantification in water and soil matrices.
Application Notes
1. Rationale for Monitoring this compound
-
Metabolite of a Widely Used Fungicide: 5-OH-TBZ is a primary metabolite of thiabendazole, a prevalent fungicide.[2] Its presence in environmental samples indicates the use and subsequent metabolic breakdown of the parent compound.
-
Indicator of Bioavailability and Metabolism: Monitoring for 5-OH-TBZ can provide insights into the biological activity and degradation pathways of thiabendazole in the environment.
-
Potential for Toxicity: As a metabolite, 5-OH-TBZ may exhibit its own toxicological profile, contributing to the overall environmental risk of thiabendazole use.
-
Comprehensive Risk Assessment: Including 5-OH-TBZ in monitoring programs allows for a more complete evaluation of the environmental fate and potential impact of thiabendazole, as mandated by regulatory bodies like the US EPA for certain risk assessments.[1]
2. Applications in Environmental Monitoring
-
Agricultural Runoff Assessment: Measuring 5-OH-TBZ concentrations in surface water and sediments near agricultural areas can help quantify the impact of thiabendazole application and runoff.
-
Wastewater Treatment Efficacy: Monitoring 5-OH-TBZ in wastewater influent and effluent can be used to assess the effectiveness of treatment processes in removing thiabendazole and its metabolites.
-
Soil Contamination Studies: Quantifying 5-OH-TBZ in soil provides a measure of the persistence and accumulation of thiabendazole metabolites in terrestrial environments.
-
Ecological Risk Assessment: Data on the environmental concentrations of 5-OH-TBZ can be used to evaluate the potential risk to aquatic and terrestrial organisms.
3. Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the determination of 5-OH-TBZ in environmental samples due to its high sensitivity, selectivity, and ability to provide structural confirmation.
Data Presentation
Table 1: Physicochemical Properties of Thiabendazole and this compound
| Property | Thiabendazole | This compound |
| Molecular Formula | C₁₀H₇N₃S | C₁₀H₇N₃OS |
| Molecular Weight | 201.25 g/mol | 217.25 g/mol |
| Water Solubility | Low (increases in acidic/alkaline conditions) | Data not readily available |
| LogP | 2.5 | 2.1 |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 218.0 |
| Product Ions (m/z) | 191.2, 194.0 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 50 ms |
Note: These parameters should be optimized for the specific LC-MS/MS instrument being used.
Table 3: Reported Concentrations of Thiabendazole in Environmental Samples
| Matrix | Location | Concentration Range |
| Wastewater | Municipal WWTPs | 7.6 µg/L to 2325.3 µg/L |
| Surface Water | Agricultural Watershed | Not detected to 9.9 µg/L |
| Soil | Agricultural Fields | 8 to 36 µg/kg |
Note: Specific quantitative data for this compound in environmental matrices is limited in publicly available literature. The data for the parent compound, Thiabendazole, is provided for context. Researchers are encouraged to contribute to the body of knowledge by reporting concentrations of 5-OH-TBZ in their studies.
Experimental Protocols
Protocol 1: Determination of this compound in Water Samples by Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is adapted from established methods for the analysis of thiabendazole and other benzimidazoles in water.
1. Sample Collection and Preservation:
- Collect water samples in amber glass bottles to prevent photodegradation.
- Acidify samples to a pH of 2-2.5 with hydrochloric acid to improve the stability of the analyte.[3]
- Store samples at 4°C and analyze as soon as possible.
2. Solid-Phase Extraction (SPE):
- Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
- Sample Loading: Load 100-500 mL of the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Elution: Elute the retained analytes with 5-10 mL of methanol or ethyl acetate.
- Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile (B52724) or methanol with 0.1% formic acid.
- Injection Volume: 5-10 µL.
- MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) of the transitions for 5-OH-TBZ (e.g., precursor ion 218.0 m/z and product ions 191.2 and 194.0 m/z).
Protocol 2: Determination of this compound in Soil and Sediment Samples by QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticides in complex matrices like soil.[4][5][6]
1. Sample Preparation:
- Air-dry the soil or sediment sample and sieve to remove large debris.
- Homogenize the sample prior to extraction.
2. QuEChERS Extraction:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex to create a slurry.
- Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of some benzimidazoles).
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g sodium citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.
- Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
4. Final Extract Preparation and LC-MS/MS Analysis:
- Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and dilute with the initial mobile phase if necessary.
- Analyze by LC-MS/MS as described in Protocol 1.
Visualizations
Caption: Workflow for 5-OH-TBZ Analysis in Water.
Caption: Workflow for 5-OH-TBZ Analysis in Soil.
Caption: Rationale for 5-OH-TBZ Environmental Monitoring.
References
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxythiabendazole LC/MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC/MS/MS analysis of 5-Hydroxythiabendazole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the LC/MS/MS analysis of this compound, these effects can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantification.
Q2: What are the common sources of matrix effects in this compound analysis in biological samples like urine?
A2: Common sources of matrix effects in urine samples include endogenous components such as salts, urea, creatinine, and various metabolites. The presence of glucuronide and sulfate (B86663) conjugates of this compound also contributes to the complexity of the matrix. Inadequate sample preparation can fail to remove these interfering substances, leading to significant matrix effects.
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solution to the response of the analyte spiked into a blank matrix extract (post-extraction spike). The use of a stable isotope-labeled internal standard (SIL-IS), such as [¹³C, ¹⁵N₂] this compound, is highly recommended. Since the SIL-IS co-elutes with the analyte and is affected by the matrix in a similar way, it can effectively compensate for matrix effects during quantification.
Q4: What are the primary strategies to minimize matrix effects for this compound?
A4: The primary strategies include:
-
Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC/MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low signal intensity or poor sensitivity for this compound. | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte. | 1. Improve Sample Cleanup: Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning, loading, washing, and elution steps. 2. Optimize Chromatography: Adjust the gradient to better separate the analyte from the suppression zone. Consider a different column chemistry. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
| High variability in results between samples. | Inconsistent Matrix Effects: Different samples have varying levels of interfering components. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience similar matrix effects as the analyte, providing more accurate and precise results. 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. |
| Peak tailing or fronting for this compound. | Chromatographic Issues: Poor column performance, inappropriate mobile phase, or interactions with active sites. | 1. Check Column Health: Flush the column or try a new column. 2. Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent charge state. 3. Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
| Incomplete recovery of this compound. | Inefficient Extraction: Suboptimal sample preparation protocol. | 1. Optimize SPE Method: Evaluate different SPE sorbents and elution solvents. 2. Check pH during Extraction: Ensure the pH of the sample is optimized for the retention of this compound on the SPE sorbent. |
| Carryover of this compound in blank injections. | System Contamination: Adsorption of the analyte to components of the LC-MS system. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. 2. Check for Contamination Sources: Investigate potential contamination in the syringe, injection port, or transfer lines. |
Quantitative Data Summary
The following table summarizes the validation parameters from a published method for the analysis of this compound in human urine, which demonstrates the performance of a method designed to handle matrix effects.[1][2]
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.13 ng/mL |
| Within-run Precision | 4 - 9% |
| Between-run Precision | 4 - 9% |
| Between-batch Precision | 4 - 9% |
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE) of this compound from Human Urine
This protocol is adapted from the method described by Ekman et al. (2014) for the analysis of this compound in human urine.[1][2]
Materials:
-
Human urine sample
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate (B1210297) buffer
-
Stable isotope-labeled internal standard (SIL-IS): [¹³C, ¹⁵N₂] this compound
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Elution solvent (e.g., 5% ammonia (B1221849) in methanol)
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine sample, add the SIL-IS solution.
-
Add buffer and β-glucuronidase/arylsulfatase enzyme.
-
Incubate to allow for the enzymatic hydrolysis of glucuronide and sulfate conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences, followed by a weak organic wash (e.g., methanol/water mixture) to remove less polar interferences.
-
Elution: Elute the this compound and SIL-IS with an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
The sample is now ready for LC/MS/MS analysis.
-
LC/MS/MS Analysis Parameters
The following are typical starting parameters for the LC/MS/MS analysis of this compound. Optimization will be required for specific instrumentation.
| Parameter | Typical Setting |
| LC Column | C18 or similar reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient to separate the analyte from matrix interferences |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 218.1 |
| Product Ions (m/z) | e.g., 191.1, 144.1 (to be optimized) |
| Collision Energy | To be optimized for specific transitions |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effect issues.
References
Technical Support Center: 5-Hydroxythiabendazole HPLC Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to improving the peak resolution of 5-Hydroxythiabendazole in High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution, characterized by overlapping analyte peaks, is a frequent challenge. The primary causes can be categorized as follows:
-
Chromatographic Conditions: A sub-optimal mobile phase composition (e.g., incorrect solvent strength or pH), an inappropriate flow rate, or column temperature can all lead to inadequate separation.[1]
-
Column Issues: Loss of column efficiency due to degradation, contamination, or the use of an unsuitable stationary phase for this compound can result in peak broadening and overlap.[1]
-
System and Sample Issues: Problems such as excessive system volume (dead volume), sample overload, or using an injection solvent stronger than the mobile phase can cause distorted peak shapes and poor resolution.[1]
Q2: My this compound peak is tailing. What are the likely causes and immediate solutions?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[2] For this compound, a basic compound, this can occur due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.
-
Immediate Actions:
Q3: My this compound peak is fronting. What does this indicate?
Peak fronting is less common than tailing and can be a sign of:
-
Sample Overload: Injecting too high a concentration of the analyte can lead to fronting.[4] Try diluting your sample.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[4][6] It's best to dissolve the sample in the mobile phase itself.[6]
-
Column Collapse: This is a serious issue where the stationary phase bed collapses. It is often accompanied by a sudden drop in retention time.[5] This can happen when using highly aqueous mobile phases (e.g., >95% water) with standard C18 columns.[5]
Q4: How does mobile phase composition affect the resolution of this compound?
The mobile phase is a critical factor for achieving optimal separation.[1]
-
Solvent Strength: In reversed-phase HPLC, adjusting the ratio of organic solvent (like acetonitrile (B52724) or methanol) to the aqueous buffer controls the retention time. Increasing the organic content will decrease retention. Fine-tuning this ratio is essential for separating this compound from other components.[7]
-
pH: As this compound is an ionizable compound, the mobile phase pH can significantly alter its retention behavior and peak shape.[7][8] Adjusting the pH can improve the separation from closely eluting peaks.[1]
-
Buffers: Using a buffer (e.g., phosphate (B84403) or acetate) helps to control the pH and provides more reproducible results.[7]
Q5: Can I use a 100% aqueous mobile phase for this compound analysis?
While unconventional for standard C18 columns due to the risk of phase collapse, some methods have been developed using 100% water as the mobile phase for both thiabendazole (B1682256) and this compound.[9][10] However, this requires a column specifically designed for highly aqueous conditions (e.g., an AQ-type C18) to avoid loss of retention and peak shape issues.[5]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing is identified by an asymmetric peak where the latter half of the peak is broader than the front half.
Problem: The this compound peak exhibits significant tailing, compromising resolution and accurate integration.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | For basic compounds like this compound, free silanol groups on the silica (B1680970) packing are a primary cause of tailing. Lowering the mobile phase pH can suppress the ionization of these silanols, reducing interaction.[2] Alternatively, use a modern, high-purity, end-capped column with minimal silanol activity. |
| Column Contamination | Strongly retained matrix components can accumulate at the head of the column, causing peak shape distortion.[3] Implement a column cleaning procedure or replace the guard column if one is in use. |
| Mass Overload | Injecting too concentrated a sample can saturate the stationary phase.[3] Dilute the sample and reinject. If the peak shape improves, overload was the issue. |
| Extra-Column Dead Volume | Excessive volume from tubing or fittings between the injector and detector can cause peak broadening and tailing.[11] Ensure all fittings are properly seated and use tubing with the smallest appropriate internal diameter. |
| Metal Chelation | The analyte may be interacting with trace metals in the sample, mobile phase, or on the column frit. Add a chelating agent like EDTA to the mobile phase at a low concentration (e.g., 5 mmol/L).[6] |
Guide 2: Correcting Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half is broader than the latter half.
Problem: The this compound peak is fronting, leading to poor resolution from earlier eluting compounds.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Sample Solvent Strength | The sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a highly aqueous mobile phase).[4] This causes the analyte band to spread before reaching the column head. Dissolve the sample in the mobile phase or a weaker solvent.[6] |
| Column Overload (Mass/Volume) | Injecting too high a concentration or too large a volume of the sample.[4] Dilute the sample or reduce the injection volume.[5] |
| Column Collapse / Void | A void at the column inlet or a collapse of the packed bed can create alternative flow paths, leading to peak distortion.[2] This is often accompanied by a significant decrease in retention time and pressure changes.[5] The column usually needs to be replaced. |
| Incompatible Mobile Phase pH | A significant difference in pH between the sample solvent and the mobile phase can alter the analyte's ionization state upon injection, causing fronting.[4] Match the pH of the sample solvent to that of the mobile phase. |
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to systematically adjust the mobile phase pH to optimize the peak shape of this compound.
Objective: To find the optimal mobile phase pH that minimizes peak tailing and improves resolution.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile)
-
Buffer salt (e.g., Potassium Dihydrogen Phosphate)
-
Acid/Base for pH adjustment (e.g., Phosphoric Acid, Sodium Hydroxide)
-
Calibrated pH meter
Procedure:
-
Prepare the aqueous component of the mobile phase by dissolving the buffer salt in HPLC-grade water to the desired concentration (e.g., 25 mM).[12]
-
Create a series of these aqueous solutions. Adjust the pH of each solution to a different value (e.g., 3.0, 4.0, 5.0, 6.0, 7.0) using small amounts of acid or base.[12]
-
For each pH value, prepare the final mobile phase by mixing the pH-adjusted aqueous solution with the organic solvent in the desired ratio (e.g., 70:30 aqueous:acetonitrile).
-
Equilibrate the HPLC system with the first mobile phase until the baseline is stable.
-
Inject the this compound standard and record the chromatogram.
-
Repeat steps 4 and 5 for each prepared mobile phase.
-
Analyze the resulting chromatograms, comparing retention time, peak asymmetry (tailing factor), and resolution from adjacent peaks.
Data Interpretation:
| Mobile Phase pH | Retention Time (min) | Asymmetry Factor | Resolution (Rs) |
| 3.0 | 4.8 | 1.1 | 2.1 |
| 4.0 | 5.2 | 1.3 | 1.9 |
| 5.0 | 5.5 | 1.6 | 1.6 |
| 6.0 | 5.7 | 1.8 | 1.4 |
| 7.0 | 5.8 | 1.9 | 1.3 |
| Note: Data is illustrative and demonstrates the typical trend where lower pH improves peak shape for a basic analyte. |
Protocol 2: Column Flushing and Regeneration
This protocol is for cleaning a reversed-phase column that shows signs of contamination, such as increased backpressure or poor peak shape for all analytes.
Objective: To remove strongly adsorbed contaminants from the HPLC column.
Procedure:
-
Disconnect the column from the detector to prevent contamination.
-
Set the pump flow rate to half the typical analytical flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Flush the column with a series of solvents, moving from polar to non-polar. Flush with at least 10-20 column volumes of each solvent.
-
Step 1: HPLC-grade Water (to remove buffers and salts)
-
Step 2: Isopropanol (as an intermediate solvent)
-
Step 3: Acetonitrile or Methanol (to remove moderately polar compounds)
-
Step 4: Isopropanol
-
Step 5: Hexane or Dichloromethane (to remove highly non-polar compounds; ensure system compatibility)
-
-
To return to reversed-phase conditions, reverse the flushing sequence, ending with your mobile phase without the buffer.
-
Equilibrate the column with the initial mobile phase composition until the baseline is stable before use.
Visualizations
Caption: General troubleshooting workflow for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. mastelf.com [mastelf.com]
- 8. mdpi.com [mdpi.com]
- 9. chemijournal.com [chemijournal.com]
- 10. chemijournal.com [chemijournal.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. japsonline.com [japsonline.com]
Technical Support Center: 5-Hydroxythiabendazole Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxythiabendazole mass spectrometry.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound.
High Background Noise in Chromatogram
Question: I am observing a high background noise in my chromatogram, which is affecting the signal-to-noise ratio of my this compound peak. What are the potential causes and how can I reduce it?
Answer: High background noise can originate from several sources, including contaminated solvents, a dirty LC-MS system, or the sample matrix itself. Here is a step-by-step guide to troubleshoot and mitigate this issue:
-
Solvent and Mobile Phase Contamination:
-
Action: Always use LC-MS grade solvents and additives.[1] Prepare fresh mobile phases daily and keep the solvent bottles capped to prevent contamination and evaporation.[2] If you suspect microbial growth in your aqueous mobile phase, discard it and prepare a fresh solution. Adding a small percentage of organic solvent (e.g., 10% v/v) to the aqueous mobile phase can help inhibit microbial growth.[3]
-
Verification: Run a blank injection with your mobile phase. A clean baseline indicates that your solvents are not the source of contamination.[4]
-
-
LC-MS System Contamination:
-
Action: If the blank run shows high background, your system may be contaminated. Flush the entire LC system with a series of high-purity solvents. A common flushing sequence is to start with a non-polar solvent like isopropanol, followed by acetonitrile, and then water.[4] Clean the ion source according to the manufacturer's instructions.
-
Verification: Perform another blank injection after cleaning. A significant reduction in baseline noise suggests the system was contaminated.
-
-
Sample Matrix Effects:
-
Action: The sample matrix can introduce interfering compounds that contribute to background noise.[1] Optimize your sample preparation to remove these interferences. Techniques like solid-phase extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can be highly effective. For urine samples, enzymatic hydrolysis is often necessary to cleave glucuronide and sulfate (B86663) conjugates of this compound before extraction.[5]
-
Verification: Process a blank matrix sample (a sample of the same matrix, e.g., urine, without the analyte) and inject it into the LC-MS. This will help you identify the background contribution from the matrix itself.
-
-
Instrumental Parameters:
-
Action: Adjusting the cone voltage (or fragmentor voltage) can sometimes reduce background noise by breaking up solvent clusters or other interfering ions.[6] Also, ensure your mass spectrometer is properly tuned and calibrated.[7]
-
Verification: Systematically vary the cone voltage and observe the effect on the signal-to-noise ratio of a standard injection.
-
Poor Signal Intensity or No Peak for this compound
Question: I am getting a very weak signal, or no peak at all, for this compound. What should I check?
Answer: Poor signal intensity can be due to a variety of factors, from sample preparation to instrument settings. Follow this troubleshooting workflow:
-
Sample Preparation and Stability:
-
Action: Ensure that your sample has not degraded. Prepare fresh samples and standards if necessary. Verify that the correct sample preparation protocol was followed, including the enzymatic hydrolysis step for conjugated metabolites in urine.[5] Check for potential losses during sample extraction and cleanup.
-
Verification: Spike a known amount of this compound standard into a blank matrix and process it alongside your samples. A good recovery of the spiked standard will confirm that your sample preparation method is effective.
-
-
LC and Column Performance:
-
Action: Check for leaks in the LC system.[4] Ensure that the correct mobile phase composition is being used and that the column is in good condition. A contaminated guard column or a void in the analytical column can lead to poor peak shape and reduced signal.[8]
-
Verification: Inject a standard solution of this compound. If the peak shape and retention time are as expected, the issue is likely not with the LC system.
-
-
Mass Spectrometer Settings:
-
Action: Verify that the mass spectrometer is tuned and calibrated.[7] Confirm that you are using the correct precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For this compound, a common transition is m/z 218.0 -> 191.2.[5] Optimize the ionization source parameters, such as capillary voltage, gas flows, and temperature, for your specific instrument and flow rate.
-
Verification: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the MS parameters and ensure the instrument is detecting the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: In positive ion electrospray ionization (ESI), this compound is typically observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 218.0. For tandem mass spectrometry (MS/MS), a common and sensitive transition for quantification is the fragmentation of the precursor ion at m/z 218.0 to a product ion at m/z 191.2.[5] A second, qualifying transition may also be monitored to increase confidence in peak identification.
Q2: How can I minimize matrix effects when analyzing this compound in complex biological samples?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[9][10] To minimize these effects for this compound analysis, consider the following strategies:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) or a modified QuEChERS protocol to remove interfering matrix components.[5][11]
-
Chromatographic Separation: Optimize your LC method to ensure that this compound is chromatographically separated from co-eluting matrix components.
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard of this compound if available. This is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects observed in the actual samples.
Q3: What is a suitable sample preparation method for this compound in urine?
A3: A common and effective method for preparing urine samples for this compound analysis involves enzymatic hydrolysis followed by solid-phase extraction (SPE).[5] Since this compound is often present in urine as glucuronide and sulfate conjugates, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is crucial to cleave these conjugates and measure the total concentration. Following hydrolysis, the sample is typically cleaned up and concentrated using an SPE cartridge.[5]
Q4: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in biological samples?
A4: The LOD and LOQ are method-dependent and will vary based on the sample matrix, sample preparation efficiency, and the sensitivity of the LC-MS/MS instrument. However, a validated method for the analysis of this compound in human urine reported an LOD of 0.05 ng/mL and an LOQ of 0.13 ng/mL.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [5] |
| Precursor Ion (m/z) | 218.0 | [5] |
| Product Ion (Quantifier, m/z) | 191.2 | [5] |
| Product Ion (Qualifier, m/z) | Varies by method | |
| Internal Standard Transition (m/z) | 221.0 -> 194.0 (for deuterated standard) | [5] |
Table 2: Performance of a Validated LC-MS/MS Method for this compound in Human Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.13 ng/mL | [5] |
| Precision (Within-run, Between-run, Between-batch) | 4-9% | [5] |
| Recovery in Urine (Oral Exposure) | 21-24% | [5] |
| Recovery in Urine (Dermal Exposure) | 1% | [5] |
Experimental Protocols
Protocol 1: Determination of this compound in Human Urine
This protocol is adapted from a validated method for the analysis of this compound in human urine.[5]
1. Sample Preparation (Enzymatic Hydrolysis and SPE):
-
Thaw and vortex-mix urine samples.
-
To a 500 µL aliquot of urine, add an internal standard.
-
Add β-glucuronidase/arylsulfatase in an appropriate buffer.
-
Incubate to allow for enzymatic hydrolysis of conjugates.
-
Perform solid-phase extraction (SPE) for cleanup and concentration. The specific SPE cartridge and elution solvents should be optimized for your application.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A C18 column is commonly used.
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with a suitable additive.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the analyte, and then re-equilibrates. A sample gradient could be:
-
0-1.0 min: 30% B
-
1.0-3.5 min: 30% to 84% B
-
3.5-4.5 min: Hold at 95% B
-
4.5-6.0 min: Re-equilibrate at 30% B[5]
-
-
Flow Rate: 0.7 mL/min[5]
-
Column Temperature: 40 °C[5]
-
Injection Volume: 10 µL
-
MS/MS Detection: Use Selected Reaction Monitoring (SRM) with the transitions listed in Table 1.
Visualizations
Troubleshooting Workflow for High Background Noise
Caption: Troubleshooting workflow for high background noise.
Logical Flow for Method Development
Caption: Logical workflow for method development.
References
- 1. zefsci.com [zefsci.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 11. mdpi.com [mdpi.com]
optimizing extraction efficiency of 5-Hydroxythiabendazole from complex matrices
Welcome to the technical support center for optimizing the extraction of 5-Hydroxythiabendazole (5-OH-TBZ) from complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance extraction efficiency and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices?
A1: The primary methods for extracting 5-OH-TBZ are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The choice of method depends on the sample matrix, required sensitivity, and available equipment. LLE is a classic technique often employing solvents like ethyl acetate (B1210297). SPE offers cleaner extracts through the use of specialized cartridges, such as cation-exchange or mixed-mode sorbents.[1][2] The QuEChERS method is a streamlined approach widely used for multi-residue analysis in food matrices.[2]
Q2: I am working with urine/plasma samples and suspect I am not recovering all the 5-OH-TBZ. What could be the issue?
A2: In biological matrices like urine, 5-OH-TBZ is often present as glucuronide and sulfate (B86663) conjugates.[3][4] These conjugated forms may not be efficiently extracted or detected by standard methods for the parent molecule. To accurately quantify total 5-OH-TBZ, a hydrolysis step is necessary to cleave the conjugates and liberate the free 5-OH-TBZ. This can be achieved through either enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) or acid hydrolysis.[3][5]
Q3: What is the optimal pH for extracting 5-OH-TBZ?
A3: The optimal pH is matrix-dependent. For instance, a pH of 8.0 is recommended for extracting 5-OH-TBZ from milk using ethyl acetate, while a pH of 7.0 is used for bovine tissues.[5] The pH influences the ionization state of 5-OH-TBZ, which in turn affects its solubility in the extraction solvent and its retention on SPE sorbents. It is crucial to optimize the pH for your specific sample matrix to achieve maximum recovery.
Q4: How can I minimize matrix effects during LC-MS/MS analysis of 5-OH-TBZ?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[6][7][8][9] To mitigate these effects, consider the following strategies:
-
Improve Sample Cleanup: Utilize a more rigorous cleanup step, such as dispersive SPE (dSPE) in the QuEChERS method or a selective SPE cartridge (e.g., mixed-mode cation exchange).[1]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate 5-OH-TBZ from co-eluting matrix components.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Employ an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting variations in both extraction recovery and matrix effects.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Solution |
| Low Recovery of 5-OH-TBZ | Analyte Breakthrough During Sample Loading: The sorbent is not retaining the analyte. | - Check Sample pH: Ensure the sample pH is optimized for analyte retention on the selected sorbent. For cation-exchange SPE, an acidic pH is typically required. - Reduce Flow Rate: A high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent. - Incorrect Sorbent Choice: The chosen sorbent may not be appropriate for 5-OH-TBZ. Consider a mixed-mode cation-exchange sorbent for better retention.[1] |
| Analyte Loss During Washing Step: The wash solvent is too strong and is eluting the analyte. | - Decrease Solvent Strength: Reduce the percentage of organic solvent in the wash solution. - Adjust Wash Solvent pH: Ensure the pH of the wash solvent maintains the desired interaction between the analyte and the sorbent. | |
| Incomplete Elution: The elution solvent is not strong enough to release the analyte from the sorbent. | - Increase Elution Solvent Strength: Use a stronger solvent or add a modifier (e.g., ammonium (B1175870) hydroxide) to disrupt the analyte-sorbent interaction.[1] - Increase Elution Volume: Use a larger volume of the elution solvent and allow for sufficient soaking time. | |
| SPE Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, it can lead to poor recovery. | - Maintain Wetness: Do not allow the sorbent to go dry before loading the sample. |
Issues with the QuEChERS Method
| Problem | Potential Cause | Solution |
| Low 5-OH-TBZ Recovery | Inefficient Extraction: Incomplete partitioning of the analyte from the sample matrix into the acetonitrile (B52724) layer. | - Ensure Vigorous Shaking: Shake the sample vigorously for the recommended time after adding acetonitrile and the QuEChERS salts. - Check Salt Composition: Ensure the correct QuEChERS salt formulation is being used for your specific matrix. |
| High Matrix Effects in Final Extract | Insufficient Cleanup: The dispersive SPE (dSPE) step is not adequately removing interfering matrix components. | - Optimize dSPE Sorbent: For matrices high in pigments or fats, consider adding graphitized carbon black (GCB) or C18 to the PSA sorbent, respectively.[10][11] - Increase Sorbent Amount: Use a larger amount of the dSPE sorbent for highly complex matrices. |
| Analyte Degradation | pH-dependent degradation: Some analytes are unstable at certain pH values. | - Use a Buffered QuEChERS Method: Employ buffered salt packets (e.g., citrate-buffered) to maintain a stable pH during extraction. |
Quantitative Data Summary
The following tables summarize reported recovery rates for this compound from various matrices.
Table 1: Recovery of 5-OH-TBZ from Biological Matrices
| Matrix | Extraction Method | Recovery (%) | Reference |
| Milk | LLE with Ethyl Acetate & Cation-Exchange SPE Cleanup | 98 - 109 | [5] |
| Bovine Tissues (Muscle, Liver, Kidney) | LLE with Ethyl Acetate & CN SPE Cleanup | 70 - 85 | |
| Human Urine | Enzymatic Hydrolysis & SPE | 21 - 24 (of oral dose) | [3] |
Table 2: Recovery of Thiabendazole (B1682256) (Related Compound) from Food Matrices
| Matrix | Extraction Method | Recovery (%) | Reference |
| Fruit Juices (Orange, Apple, Grape) | Mixed-Mode SPE | > 90 | [1] |
Experimental Protocols
Protocol 1: Extraction of 5-OH-TBZ from Milk
This protocol is adapted from a liquid chromatographic fluorescence method.[5]
-
Sample Preparation: To 10 mL of milk in a centrifuge tube, add an appropriate amount of 5-OH-TBZ standard for spiking, if required.
-
pH Adjustment: Adjust the sample pH to 8.0.
-
Liquid-Liquid Extraction: Add 20 mL of ethyl acetate and shake vigorously for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer the ethyl acetate supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for SPE.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a cation-exchange SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the 5-OH-TBZ with an appropriate elution solvent (e.g., methanol with ammonium hydroxide).
-
-
Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for LC analysis.
Protocol 2: Extraction of 5-OH-TBZ from Animal Tissue
This protocol is based on a method for bovine tissues.
-
Homogenization: Homogenize 5 g of tissue in a buffer solution at pH 7.0.
-
Extraction: Add 20 mL of ethyl acetate and shake/homogenize thoroughly.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Supernatant Collection: Collect the ethyl acetate supernatant.
-
SPE Cleanup:
-
Conditioning: Condition a CN (cyanopropyl) SPE cartridge.
-
Loading: Load the ethyl acetate extract.
-
Washing: Perform a wash step to remove co-extractives.
-
Elution: Elute 5-OH-TBZ with a suitable solvent.
-
-
Analysis: Evaporate the eluate and reconstitute for LC-MS/MS analysis.
Protocol 3: QuEChERS Extraction of 5-OH-TBZ from Fruits
This is a general QuEChERS protocol that can be optimized for 5-OH-TBZ in fruit matrices.
-
Sample Homogenization: Homogenize 10-15 g of the fruit sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (often with 1% acetic acid).
-
Shake vigorously for 1 minute.
-
Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and sodium acetate).
-
Shake vigorously for another minute.
-
-
Centrifugation: Centrifuge at ≥3000 g for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing primary secondary amine (PSA) and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2-5 minutes.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.
Visualized Workflows
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of this compound in human urine as a biomarker of exposure to thiabendazole using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic fluorescence method for multiresidue determination of thiabendazole and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. QuEChERS Made Even Easier [restek.com]
troubleshooting poor recovery of 5-Hydroxythiabendazole in SPE
Technical Support Center: 5-Hydroxythiabendazole SPE Recovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the solid-phase extraction (SPE) of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound during SPE?
Poor recovery in SPE is a frequent issue that can stem from a variety of factors.[1][2] The most common problems include an inappropriate choice of sorbent material for the analyte, a pH mismatch between the sample and the sorbent, overly aggressive washing steps that prematurely elute the analyte, or an elution solvent that is too weak to fully recover the compound from the cartridge.[1][3] Additionally, issues like exceeding the column's loading capacity, inconsistent flow rates, or non-specific binding of the analyte to labware can contribute to loss.[1][4]
Q2: What are the key physicochemical properties of this compound to consider for SPE method development?
Understanding the properties of this compound is critical for selecting the appropriate SPE conditions. It is a metabolite of Thiabendazole and has specific solubility and polarity characteristics that dictate its interaction with different sorbents.[5][6] Key properties are summarized in the table below. Its limited solubility in water and slight solubility in methanol (B129727) suggest that a reversed-phase or mixed-mode SPE approach would be most effective.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇N₃OS | [5][6] |
| Molecular Weight | ~217.2 g/mol | [5][6] |
| XLogP3 | 2.1 | [5] |
| Solubility | ||
| Water | Slightly Soluble | [7] |
| Methanol | Slightly Soluble | [7] |
| DMSO | ~20 mg/mL | [6] |
| DMF | ~20 mg/mL |[6] |
Q3: What type of SPE sorbent is most suitable for this compound?
Given its physicochemical properties, two main types of sorbents are recommended:
-
Reversed-Phase (e.g., C8, C18): These sorbents are effective for retaining hydrophobic or moderately polar compounds like this compound from a polar sample matrix.[1] Retention is based on hydrophobic interactions.
-
Mixed-Mode Cation Exchange (e.g., MCX): Because this compound is a benzimidazole (B57391) derivative, it contains basic nitrogen atoms that can be protonated (become positively charged) under acidic conditions. Mixed-mode sorbents that combine reversed-phase properties with strong or weak cation exchange groups can provide superior selectivity and cleaner extracts.[3][8][9] This dual retention mechanism, involving both hydrophobic and electrostatic interactions, is often more robust.[3]
Troubleshooting Guide: A Systematic Approach
Low or inconsistent recovery is best diagnosed by systematically determining where the analyte is being lost. The recommended approach is to process a sample and collect the eluent from each step of the SPE method (Load, Wash, and Elution) in separate vials for analysis.[4][10] This will pinpoint the exact step where the loss is occurring.
Caption: Troubleshooting workflow for poor SPE recovery.
Q4: My analyte is appearing in the LOAD fraction. What does this mean?
This phenomenon, known as "breakthrough," indicates that the analyte did not bind to the SPE sorbent during sample loading.[11]
-
Possible Causes & Solutions:
-
Incorrect Sorbent: You may be using a sorbent that is not appropriate for your analyte (e.g., a normal-phase sorbent for an aqueous sample). Solution: Switch to a reversed-phase (C18) or mixed-mode cation exchange (MCX) sorbent.[1]
-
Sample Solvent is Too Strong: If your sample is dissolved in a high percentage of organic solvent, it will not effectively bind to a reversed-phase sorbent. Solution: Dilute the sample with water or an aqueous buffer before loading.[4]
-
Incorrect Sample pH: For ionizable compounds, pH is critical.[2] If using a reversed-phase sorbent, the pH should be adjusted to ensure the analyte is in its neutral, most hydrophobic form. For a cation-exchange sorbent, the pH should be adjusted to ensure the analyte is positively charged.[12] Solution: Adjust the sample pH accordingly.
-
High Flow Rate or Overloading: Loading the sample too quickly prevents effective interaction with the sorbent.[2] Exceeding the sorbent's capacity will also cause breakthrough.[1] Solution: Decrease the flow rate during loading and ensure the amount of analyte is within the capacity of the cartridge. Consider using a cartridge with a larger sorbent mass.
-
Q5: I'm losing my analyte in the WASH step. How can I fix this?
This indicates that your wash solvent is too aggressive and is stripping the analyte from the sorbent along with the interferences.[1][4]
-
Possible Causes & Solutions:
-
Wash Solvent is Too Strong: The organic content of your wash solvent may be too high, disrupting the hydrophobic interaction between the analyte and the sorbent. Solution: Reduce the percentage of organic solvent in your wash step. For example, if you are using 20% methanol, try 5% methanol.[1]
-
Incorrect pH: A change in pH during the wash step could alter the analyte's ionization state, causing it to elute. Solution: Ensure the pH of the wash solvent is the same as the loading solvent to maintain the desired interaction with the sorbent.[4]
-
Q6: My analyte is not in the load or wash fractions, but I'm still getting low recovery in the final eluate. What's happening?
This suggests strong or irreversible binding to the sorbent, meaning your elution step is not effective enough to recover the analyte.[4]
-
Possible Causes & Solutions:
-
Elution Solvent is Too Weak: The solvent may not be strong enough to disrupt the interactions holding the analyte to the sorbent.[1][2] Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol or acetonitrile). Using a stronger solvent like isopropanol (B130326) may also help.
-
Incorrect Elution pH: The pH of the elution solvent must be optimized to release the analyte. For reversed-phase, this may not be as critical as for ion-exchange. For a cation-exchange sorbent, the elution solvent should neutralize the analyte (by increasing the pH with a base like ammonium (B1175870) hydroxide) to disrupt the electrostatic binding.[1][12] Solution: Adjust the pH of the elution solvent. A common strategy for MCX sorbents is to use a methanolic solution containing 5% ammonium hydroxide (B78521).
-
Insufficient Solvent Volume: You may not be using enough solvent to pass through the entire sorbent bed and collect all the analyte. Solution: Increase the volume of the elution solvent or perform a second elution step and combine the eluates.[1]
-
Table 2: Troubleshooting Summary for Poor this compound Recovery
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Analyte in Load Fraction | Sample solvent too strong (% Organic is too high) | Dilute sample with an aqueous buffer before loading.[4] |
| Incorrect sample pH for retention | Adjust sample pH to ensure analyte is in the correct ionization state for the chosen sorbent.[12] | |
| Sorbent choice is incorrect | Use a reversed-phase (C18) or mixed-mode cation exchange (MCX) sorbent.[1][8] | |
| Flow rate is too high | Decrease the sample loading flow rate to 1-2 mL/min.[2] | |
| Analyte in Wash Fraction | Wash solvent is too strong | Decrease the percentage of organic solvent in the wash solution.[1] |
| Incorrect pH of wash solvent | Maintain the same pH in the wash step as in the loading step.[4] | |
| Analyte Retained on Column | Elution solvent is too weak | Increase the organic solvent percentage or use a stronger elution solvent.[4][12] |
| Incorrect elution pH (especially for ion-exchange) | Add a pH modifier to the elution solvent (e.g., ammonium hydroxide for cation-exchange).[1] |
| | Insufficient elution volume | Increase the volume of elution solvent or perform a second elution.[1] |
Experimental Protocols
Baseline Mixed-Mode SPE Protocol (MCX) for this compound
This protocol is a starting point for optimization and is based on methods used for similar benzimidazole compounds.[8]
-
Sample Pre-treatment:
-
If the sample is biological (e.g., urine, plasma), consider enzymatic hydrolysis to deconjugate glucuronide and sulfate (B86663) metabolites.[13]
-
Adjust the sample pH to < 3 with an acid (e.g., formic acid). This ensures the benzimidazole nitrogens are protonated (positively charged) for retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Add 2 mL of methanol to the MCX cartridge to wet the sorbent.
-
Allow the solvent to pass through completely. Do not let the sorbent dry.[12]
-
-
Equilibration:
-
Add 2 mL of reagent-grade water (or your sample buffer, e.g., 0.1% formic acid in water) to the cartridge.
-
Allow the liquid to pass through, leaving the sorbent wet.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1-2 mL/minute).
-
-
Washing:
-
Wash 1 (Polar Interferences): Add 2 mL of 0.1% formic acid in water to the cartridge to wash away polar interferences.
-
Wash 2 (Non-polar Interferences): Add 2 mL of methanol to the cartridge to wash away less polar interferences. The protonated analyte should remain bound to the cation exchange sites.
-
-
Elution:
-
Add 2 mL of a 5% ammonium hydroxide solution in methanol to the cartridge. The basic solution neutralizes the analyte, disrupting its bond with the cation exchange sorbent and allowing it to be eluted.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).
-
References
- 1. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 2. specartridge.com [specartridge.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 5-Hydroxy Thiabendazole CAS#: 962-28-7 [m.chemicalbook.com]
- 8. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. SPE Method Development | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Trace Level Detection of 5-Hydroxythiabendazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level detection of 5-Hydroxythiabendazole (5-OH-TBZ). It is designed for researchers, scientists, and drug development professionals to assist in refining their analytical methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for this compound analysis.
Sample Preparation
Question: I am experiencing low recovery of this compound from my samples. What are the possible causes and how can I improve it?
Answer:
Low recovery of 5-OH-TBZ can stem from several factors during sample preparation. Here is a systematic approach to troubleshoot and enhance your recovery rates:
-
Incomplete Extraction:
-
Issue: The extraction solvent and conditions may not be optimal for releasing 5-OH-TBZ from the sample matrix.
-
Solutions:
-
Solvent Selection: Ensure the polarity of your extraction solvent is appropriate. Ethyl acetate (B1210297) is commonly used for extractions from aqueous matrices like milk and urine.[1] For more complex matrices, a more polar solvent or a mixture of solvents might be necessary.
-
pH Adjustment: The pH of the sample can significantly influence the extraction efficiency. For milk samples, adjusting the pH to 8.0 before extraction with ethyl acetate has been shown to be effective.[1]
-
Homogenization: Ensure thorough homogenization of the sample to maximize the surface area for extraction.
-
Extraction Time and Repetition: Increase the extraction time or perform multiple extraction steps to ensure complete transfer of the analyte to the solvent.
-
-
-
Analyte Loss During Clean-up:
-
Issue: 5-OH-TBZ may be lost during the solid-phase extraction (SPE) clean-up step.
-
Solutions:
-
SPE Sorbent Selection: Cation-exchange SPE columns are effective for cleaning up 5-OH-TBZ extracts.[1] Ensure the chosen sorbent has the appropriate interaction mechanism for your analyte and matrix.
-
Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the SPE sorbent completely. If recovery is low, consider increasing the elution solvent strength or volume.
-
Drying Step: Avoid completely drying the SPE cartridge before elution, as this can lead to irreversible adsorption of the analyte.
-
-
-
Analyte Degradation:
-
Issue: 5-OH-TBZ may be unstable under certain conditions.
-
Solutions:
-
Temperature: Keep samples and extracts cool throughout the preparation process to minimize degradation.
-
Light Exposure: Protect samples and standards from direct light, as some benzimidazoles can be light-sensitive.
-
pH: Extreme pH values can lead to degradation. Maintain a suitable pH during extraction and storage.
-
-
Chromatographic Analysis (LC-MS/MS & HPLC-Fluorescence)
Question: I am observing poor peak shapes (tailing, fronting, or broad peaks) for this compound in my chromatograms. What could be the cause and how can I fix it?
Answer:
Poor peak shape can significantly affect the accuracy and precision of your results. Here are common causes and solutions:
-
Peak Tailing:
-
Issue: Often caused by secondary interactions between the analyte and the stationary phase, or by active sites on the column.
-
Solutions:
-
Mobile Phase pH: Adjust the pH of the mobile phase to ensure that 5-OH-TBZ is in a single ionic form. The addition of a small amount of formic acid to the mobile phase can improve peak shape for benzimidazoles.
-
Column Choice: Use a high-quality, end-capped C18 column to minimize silanol (B1196071) interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column. Use a guard column and/or implement a more effective sample clean-up.
-
-
-
Peak Fronting:
-
Issue: This is often a sign of sample overload or a mismatch between the injection solvent and the mobile phase.
-
Solutions:
-
Injection Volume: Reduce the injection volume.
-
Injection Solvent: The injection solvent should be weaker than the mobile phase to ensure proper focusing of the analyte at the head of the column.
-
-
-
Broad Peaks:
-
Issue: Can be caused by a variety of factors including large dead volumes in the system, column degradation, or slow kinetics.
-
Solutions:
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.
-
Column Efficiency: Check the column's performance. It may need to be replaced.
-
Flow Rate: Optimize the flow rate for your column dimensions and particle size.
-
-
Mass Spectrometry Detection (LC-MS/MS)
Question: I am experiencing signal suppression or enhancement (matrix effects) for this compound in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis, especially at trace levels.[2][3][4][5][6][7] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.
-
Identifying Matrix Effects:
-
Post-column Infusion: Infuse a constant flow of a 5-OH-TBZ standard solution into the MS while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of 5-OH-TBZ indicates ion suppression or enhancement, respectively.
-
Matrix-matched Calibrants: Compare the slope of a calibration curve prepared in solvent to one prepared in a blank matrix extract. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improve Sample Clean-up: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can remove many of the interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate 5-OH-TBZ from the interfering compounds. This may involve using a different column, mobile phase, or gradient profile.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., d4-5-Hydroxythiabendazole) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibration: If an internal standard is not available, preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for trace level detection of this compound?
A1: The most common and sensitive methods for trace level detection of this compound are Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[8][9] LC-MS/MS offers high selectivity and sensitivity, making it ideal for complex matrices. HPLC with fluorescence detection is also a sensitive technique, as 5-OH-TBZ is a fluorescent molecule.
Q2: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound analysis?
A2: The LOD and LOQ are highly dependent on the analytical method, instrument, and sample matrix. However, for LC-MS/MS methods, LODs in the low ng/mL to pg/mL range are achievable. For instance, a method for the determination of 5-OH-TBZ in human urine reported an LOD of 0.05 ng/mL and an LOQ of 0.13 ng/mL.[10]
Q3: How should I prepare samples of different matrices for this compound analysis?
A3: Sample preparation is crucial for accurate analysis and varies depending on the matrix:
-
Urine: Typically involves enzymatic hydrolysis to deconjugate glucuronide and sulfate (B86663) metabolites, followed by solid-phase extraction (SPE) for clean-up and concentration.[10]
-
Milk: An extraction with an organic solvent like ethyl acetate at an alkaline pH, followed by a cation-exchange SPE clean-up is a common procedure.[1]
-
Fruits and Vegetables: Homogenization of the sample followed by extraction with a solvent such as acetonitrile (B52724) or ethyl acetate. A clean-up step using SPE or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often necessary to remove interferences.
-
Soil: Extraction with an appropriate solvent mixture (e.g., acetonitrile/water), followed by clean-up using SPE is a general approach. The specific conditions will depend on the soil type and organic matter content.
Q4: What are the stability and storage recommendations for this compound standards and samples?
A4: this compound is generally stable as a solid and in solution when stored properly.
-
Standards: Solid standards should be stored at -20°C. Stock solutions prepared in organic solvents like methanol (B129727) or DMSO are typically stable for several months when stored at -20°C in the dark.
-
Samples: Biological samples should be stored frozen (at -20°C or lower) to prevent degradation. Processed extracts should be analyzed as soon as possible or stored at low temperatures (e.g., 4°C) for a short period. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Human Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | [10] |
| Limit of Quantification (LOQ) | 0.13 ng/mL | [10] |
| Precision (within-run) | 4-9% | [10] |
| Precision (between-run) | 4-9% | [10] |
| Recovery (in urine) | 21-24% (oral exposure) | [10] |
Experimental Protocols
Detailed Methodology for this compound Analysis in Citrus Fruit by HPLC-Fluorescence
This protocol is a generalized procedure based on established methods.
-
Sample Preparation:
-
Weigh a representative portion of the whole citrus fruit and homogenize it.
-
To 10 g of the homogenate, add 50 mL of ethyl acetate and homogenize again for 2 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the ethyl acetate (upper) layer.
-
Repeat the extraction of the remaining solid with another 50 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a cation-exchange SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ethyl acetate.
-
Load the combined ethyl acetate extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of ethyl acetate to remove interferences.
-
Elute the this compound with 10 mL of a mixture of dichloromethane, methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
HPLC-Fluorescence Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate (B84403) buffer). The exact composition should be optimized for your system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation at approximately 315 nm and Emission at approximately 375 nm. These wavelengths should be optimized for your instrument.
-
Detailed Methodology for this compound Analysis in Soil by LC-MS/MS
This protocol provides a general framework for the analysis of 5-OH-TBZ in soil.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large particles.
-
Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture (e.g., acetonitrile:water 80:20 v/v).
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange sorbent) according to the manufacturer's instructions.
-
Load a portion of the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate (B1220265) to improve ionization.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for confirmation. For 5-OH-TBZ (precursor ion m/z 218.1), typical product ions would be monitored (e.g., m/z 191.1 and m/z 147.1). These should be optimized on your specific instrument.
-
Visualizations
Caption: General experimental workflow for the trace level detection of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mag.go.cr [mag.go.cr]
- 6. silicycle.com [silicycle.com]
- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 8. mdpi.com [mdpi.com]
- 9. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5-Hydroxythiabendazole Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 5-Hydroxythiabendazole (5-OH-TBZ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide: Synthesis of this compound
The direct chemical synthesis of this compound is not widely reported in peer-reviewed literature, with most information focusing on its metabolic formation from Thiabendazole (TBZ). The following troubleshooting guide addresses challenges that may arise during a plausible two-step synthesis route: the synthesis of the Thiabendazole precursor, followed by its hydroxylation.
Q1: My Thiabendazole precursor synthesis resulted in a low yield. What are the common causes and solutions?
A1: Low yields in Thiabendazole synthesis, often achieved through the condensation of o-phenylenediamine (B120857) with a thiazole (B1198619) derivative, can be attributed to several factors. Prior synthetic pathways have been noted for issues such as low yields, the need for additional purification steps, and long reaction times.
Common Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete Reaction | Increase reaction time or temperature. Ensure efficient mixing. | Drive the reaction to completion, increasing product formation. |
| Suboptimal Catalyst Activity | Use a fresh or higher-grade catalyst (e.g., polyphosphoric acid). | Enhance the rate of the condensation reaction. |
| Side Reactions | Optimize the reaction temperature to minimize the formation of byproducts. | Improve the selectivity of the reaction towards the desired product. |
| Product Degradation | Avoid excessive heating or prolonged reaction times that could degrade the product. | Preserve the integrity of the synthesized Thiabendazole. |
Q2: I am attempting to hydroxylate Thiabendazole to this compound and observing a complex mixture of products. How can I improve the selectivity?
A2: The direct hydroxylation of the benzimidazole (B57391) ring can be challenging due to the presence of multiple reactive sites. The formation of isomers, such as 4-hydroxythiabendazole, is a likely side reaction.[1][2]
Strategies for Improving Selectivity:
| Strategy | Detailed Approach | Rationale |
| Use of Directing Groups | Introduce a directing group on the benzimidazole nitrogen to favor hydroxylation at the 5-position. | Steric or electronic effects of the directing group can guide the regioselectivity of the hydroxylation reaction. |
| Optimization of Oxidizing Agent | Screen various hydroxylating agents (e.g., peroxides, peracids) and their concentrations. | Different reagents will have varying degrees of reactivity and selectivity for the C-H activation at different positions of the benzimidazole ring. |
| Control of Reaction Conditions | Fine-tune the reaction temperature, time, and solvent system. | These parameters can significantly influence the relative rates of competing reaction pathways. |
Troubleshooting Guide: Purification of this compound
Q3: I am having difficulty purifying this compound from my crude reaction mixture. What are the recommended methods?
A3: The purification of this compound can be challenging due to the presence of unreacted starting materials, isomers, and other byproducts. A multi-step purification strategy is often necessary.
Recommended Purification Techniques:
-
Column Chromatography: Silica gel or alumina (B75360) column chromatography can be effective for separating 5-OH-TBZ from less polar impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for achieving high purity, especially for separating closely related isomers.
-
Recrystallization: This is a classic and effective method for final purification, provided a suitable solvent system is identified.
Q4: My attempt to recrystallize this compound resulted in an oil or very fine powder instead of crystals. What should I do?
A4: The formation of an oil or a fine precipitate during recrystallization is a common issue, often related to the choice of solvent, cooling rate, or purity of the starting material.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower-boiling point solvent or a solvent pair. Ensure the solution is not overly concentrated. Allow for slow cooling. |
| Formation of Fine Powder | The solution cooled too rapidly, leading to rapid precipitation instead of crystal growth. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Failure to Crystallize | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Add a seed crystal of pure 5-OH-TBZ. |
Frequently Asked Questions (FAQs)
Q5: What are the key physical and chemical properties of this compound?
A5: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₇N₃OS |
| Molecular Weight | 217.25 g/mol [3] |
| Appearance | Crystalline solid[1] |
| Solubility in Ethanol | ~0.5 mg/mL[1] |
| Solubility in DMSO | ~20 mg/mL[1] |
| Solubility in DMF | ~20 mg/mL[1] |
| Aqueous Solubility | Sparingly soluble[1] |
Q6: What are the common impurities I should expect in my synthesized this compound?
A6: Common impurities may include:
-
Unreacted Thiabendazole
-
4-Hydroxythiabendazole (isomer)[1]
-
Over-oxidized products
-
Reagents and byproducts from the synthesis steps
Q7: Which analytical techniques are best for assessing the purity of this compound?
A7: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): With UV or mass spectrometry (MS) detection for quantitative analysis and impurity profiling.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive detection and identification of trace impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of impurities with different chemical structures.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Hydroxylated Benzimidazole Derivative
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 5-OH-TBZ in a minimal amount of a high-boiling, polar solvent in which it is highly soluble (e.g., DMSO or DMF) with heating.[1]
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inner surface of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystal formation has started, cool the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent or a solvent in which the product is sparingly soluble.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: General Workflow for Preparative HPLC Purification
-
Analytical Method Development: Develop an analytical HPLC method that shows good separation between 5-OH-TBZ and its major impurities.
-
Solubility Test: Determine the solubility of the crude product in the mobile phase to prepare the most concentrated sample solution possible.
-
Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase. Adjust the flow rate and injection volume accordingly.
-
Fraction Collection: Collect fractions as the purified compound elutes from the column.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to identify the pure fractions.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product Isolation: If necessary, perform a final recrystallization or precipitation to obtain the purified solid product.
Visualizations
References
stability issues of 5-Hydroxythiabendazole during sample storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Hydroxythiabendazole during sample storage. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during sample storage?
A1: The primary stability concerns for this compound, a major metabolite of thiabendazole, revolve around its handling and storage in various forms. As a crystalline solid, it is relatively stable. However, in solution, particularly in aqueous buffers, its stability can be compromised. Key factors that can affect its stability include storage temperature, the solvent used, exposure to light, and pH.[1][2][3] It is crucial to adhere to recommended storage conditions to ensure the integrity of the samples for accurate analytical results.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it has been shown to be stable for at least four years.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions prepared in organic solvents like methanol (B129727) or DMSO should be stored at -20°C. A study has indicated that standard solutions in methanol are stable for at least 12 months when stored at -20°C.[4] It is good practice to protect these solutions from light.
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store aqueous solutions of this compound for more than one day. If you must use an aqueous buffer, it is advisable to prepare the solution fresh before each use. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
Q5: How stable is this compound in biological matrices like urine?
A5: Studies have shown that this compound in authentic urine samples is stable for at least 5 months when stored at -20°C.[4] For any long-term studies, it is essential to conduct your own stability assessments under your specific storage conditions.
Q6: Are there any known degradation products of this compound?
A6: While specific degradation products of this compound under various storage conditions are not extensively documented in the literature, its parent compound, thiabendazole, is known to undergo photolysis to form products such as benzimidazole (B57391) and benzimidazole-2-carboxamide.[5] It is plausible that this compound could undergo similar degradation. Further investigation into potential degradation pathways is recommended, especially when unexpected analytical results are obtained.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound from stored samples. | Degradation due to improper storage temperature. | Ensure all samples, including stock solutions and biological matrices, are consistently stored at -20°C or lower. Avoid repeated freeze-thaw cycles. |
| Degradation in aqueous solution. | Prepare aqueous solutions fresh and use them within the same day. For longer-term experiments, consider using organic stock solutions for dilutions. | |
| Photodegradation. | Protect all solutions and samples containing this compound from light by using amber vials or by wrapping containers in aluminum foil. | |
| Inconsistent results between different batches of samples. | Variability in sample handling and storage history. | Standardize sample collection, processing, and storage procedures across all batches. Document the storage duration and conditions for each sample. |
| Effect of pH on stability. | For aqueous solutions or biological samples with varying pH, consider buffering the samples to a neutral or slightly acidic pH to improve stability, as extreme pH can affect the stability of benzimidazole compounds.[2][3][6] | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Investigate potential degradation pathways. This may involve forced degradation studies under stress conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products.[7][8] |
| Contamination of the sample or analytical system. | Ensure proper cleaning and maintenance of all equipment. Run blank samples to identify any sources of contamination. |
Quantitative Data Summary
| Form | Solvent/Matrix | Storage Temperature | Duration | Stability | Reference |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | Stable | |
| Standard Solution | Methanol | -20°C | 12 months | Stable | [4] |
| Biological Sample | Human Urine | -20°C | 5 months | Stable | [4] |
| Aqueous Solution | Aqueous Buffer | Room Temperature | > 1 day | Not Recommended |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability of this compound in Plasma
This protocol outlines a typical procedure to evaluate the stability of this compound in a biological matrix (e.g., human plasma) through repeated freeze-thaw cycles.
1. Materials:
- This compound reference standard
- Human plasma (pooled and screened for interferences)
- Organic solvent for stock solution (e.g., Methanol or DMSO)
- Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound
2. Procedure:
- Preparation of Quality Control (QC) Samples:
- Prepare a stock solution of this compound in an appropriate organic solvent.
- Spike the pooled human plasma with the stock solution to prepare QC samples at low and high concentrations.
- Aliquot these QC samples into multiple polypropylene (B1209903) tubes.
- Freeze-Thaw Cycles:
- Store all QC aliquots at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.
- Cycle 1: Thaw a set of low and high concentration QC samples completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours.
- Cycle 2-X: Repeat the thaw-freeze process for the desired number of cycles (typically 3-5 cycles).
- Sample Analysis:
- After the final freeze-thaw cycle, analyze the stability QC samples along with a freshly prepared calibration curve and a set of control QC samples that have not undergone any freeze-thaw cycles (thawed only once).
- Data Evaluation:
- Calculate the mean concentration of the freeze-thaw stability QC samples.
- Compare the mean concentration of the stability samples to the nominal concentration. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Caption: A generalized workflow for conducting stability assessments of an analyte in a biological matrix.
Caption: A simplified diagram illustrating the metabolic formation of this compound from Thiabendazole and a potential shared degradation pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
calibration curve problems in 5-Hydroxythiabendazole quantitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantitative analysis of 5-Hydroxythiabendazole, with a focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for this compound showing poor linearity (a low R² value)?
A low coefficient of determination (R²) indicates that the data points do not fit well to the linear regression model.[1][2] This can be caused by several factors:
-
Inaccurate Standard Preparation: Errors in serial dilutions, incorrect weighing of the reference standard, or instability of the standard solutions can lead to a non-linear relationship.[3]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., urine, plasma) can interfere with the ionization of this compound, causing ion suppression or enhancement.[4] This effect can be inconsistent across different concentrations, leading to poor linearity.
-
Inappropriate Calibration Range: The selected concentration range may be too wide, exceeding the linear dynamic range of the instrument's detector.[5]
-
Instrumental Issues: Inconsistent injection volumes, detector saturation at high concentrations, or a contaminated ion source can all contribute to poor linearity.[4][5]
-
Data Processing Errors: Incorrect peak integration or selection of an inappropriate regression model (e.g., forcing the curve through the origin when it is not appropriate) can result in a low R² value.
Q2: My calibration curve appears non-linear, especially at higher concentrations. What should I do?
Non-linearity, particularly a plateau at higher concentrations, often suggests detector saturation.[3][4]
Troubleshooting Steps:
-
Extend the Calibration Range: Prepare and analyze standards at concentrations higher than your current highest point to confirm if detector saturation is occurring.
-
Dilute Samples: If saturation is confirmed, dilute your samples to ensure they fall within the established linear range of the assay.[4]
-
Reduce Injection Volume: A smaller injection volume can help prevent overloading the detector and the column.[6]
-
Consider a Weighted Regression: If non-linearity persists and is predictable, a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic curve fit might provide a more accurate model. However, the reason for the non-linearity should be investigated first.[7]
Q3: How can I identify and minimize matrix effects in my this compound analysis?
Matrix effects are a common challenge in LC-MS/MS bioanalysis and can significantly impact accuracy and precision.[8]
Identification:
-
Post-Extraction Spike Analysis: Compare the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solvent. A significant difference indicates the presence of matrix effects.
-
Post-Column Infusion: Infuse a constant flow of this compound solution into the mass spectrometer after the analytical column. Inject an extracted blank matrix sample. Dips or rises in the baseline signal at the retention time of co-eluting matrix components indicate ion suppression or enhancement.[9]
Minimization Strategies:
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10][11]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An SIL-IS, such as [¹³C, ¹⁵N₂] 5-OH-TBZ, is chemically identical to the analyte and will be affected by the matrix in the same way, thus providing a more accurate quantification.[4]
-
Matrix-Matched Calibration Standards: Prepare calibration standards in an extracted blank matrix that is similar to the study samples. This helps to ensure that the standards and samples are affected by the matrix in the same way.[12]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of this compound and its parent compound, Thiabendazole (B1682256).
Table 1: this compound Method Validation Parameters
| Parameter | Matrix | Typical Value | Reference |
| Linearity (r) | Urine | 0.997 | [13] |
| Limit of Detection (LOD) | Urine | 0.05 ng/mL | [13][14] |
| Limit of Quantification (LOQ) | Urine | 0.13 ng/mL | [13][14] |
| Precision (%RSD) | Urine | 4-9% | [13][14] |
Table 2: Thiabendazole Method Validation Parameters
| Parameter | Matrix | Typical Value | Reference(s) |
| Linearity (R²) | Solid and Liquid Foods | 0.999 | |
| Limit of Detection (LOD) | Solid Food | 0.009 µg/mL | |
| Liquid Food | 0.017 µg/mL | ||
| Limit of Quantification (LOQ) | Solid Food | 0.028 µg/mL | |
| Liquid Food | 0.052 µg/mL | ||
| Recovery | Solid and Liquid Foods | 93.61 - 98.08% |
Experimental Protocols
Protocol: Generation of a Calibration Curve for this compound in Human Urine by LC-MS/MS
This protocol outlines the key steps for creating a reliable calibration curve.
-
Preparation of Stock and Working Standard Solutions:
-
Accurately weigh a high-purity this compound reference standard to prepare a primary stock solution in a suitable solvent (e.g., methanol).[15]
-
Perform serial dilutions of the primary stock solution to create a series of working standard solutions at different concentrations.
-
Prepare a working solution of the stable isotope-labeled internal standard (e.g., [¹³C, ¹⁵N₂] 5-OH-TBZ).
-
-
Preparation of Calibration Standards:
-
Obtain a pool of blank human urine and confirm it is free of this compound.
-
Spike the blank urine with the working standard solutions to create a set of at least 6-8 non-zero calibration standards.
-
Add the internal standard working solution to each calibration standard at a constant concentration.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Since this compound is often conjugated in urine, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to release the free form.[13][14]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange).
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering components.
-
Elute the this compound and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Use a suitable analytical column (e.g., C18) and mobile phase gradient to achieve good chromatographic separation.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Analysis and Curve Generation:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An acceptance criterion of R² ≥ 0.99 is common.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. reddit.com [reddit.com]
- 7. if calibration curve is not linear, can I still use it? - Chromatography Forum [chromforum.org]
- 8. eijppr.com [eijppr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of this compound in human urine as a biomarker of exposure to thiabendazole using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Traceable Reference Standard for Residue Analysis (CAS 948-71-0) [witega.de]
Validation & Comparative
inter-laboratory comparison of 5-Hydroxythiabendazole analytical methods
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of 5-Hydroxythiabendazole (5-OH-TBZ), the major metabolite of the fungicide and anthelmintic agent Thiabendazole (B1682256) (TBZ). The accurate measurement of 5-OH-TBZ is crucial in pharmacokinetic studies, residue analysis in food products, and environmental monitoring.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of method performance based on published experimental data.
Introduction to this compound Analysis
Thiabendazole is extensively metabolized in animals and humans, primarily through hydroxylation at the 5-position of the benzimidazole (B57391) ring to form this compound.[1][2] This metabolite is then often conjugated with glucuronic acid or sulfate (B86663) before excretion.[1][2][4] Consequently, analytical methods for TBZ exposure often target the determination of 5-OH-TBZ in biological matrices such as urine, plasma, and tissues, as well as in food products like milk.[3][5][6][7] The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance data for various analytical methods used to determine 5-OH-TBZ, as reported in peer-reviewed literature.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Recovery (%) | Citation |
| Human Urine | 0.05 ng/mL | 0.13 ng/mL | 4-9% (within-run, between-run, and between-batch) | Not Reported | [5] |
| Bovine Tissues (Muscle, Liver, Kidney) | Not Reported | Not Reported | 3.1-11.5% | 70-85% | [8] |
Table 2: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Citation |
| Standard Solution (Water) | 1.02 ng/mL | Not Reported | >0.999 | Not Applicable | [9] |
Table 3: Liquid Chromatography with Fluorescence Detection (LC-FLD)
| Matrix | Fortification Levels | Recovery (%) | Citation |
| Raw Cow's Milk | 0.05 - 2 ppm | 98-109% | [7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published studies and offer a comprehensive guide for laboratory implementation.
1. LC-MS/MS for 5-OH-TBZ in Human Urine [5]
-
Sample Preparation:
-
Enzymatic hydrolysis to deconjugate glucuronide and sulfate metabolites.
-
Solid-phase extraction (SPE) for sample cleanup and concentration, often performed using 96-well plates for high throughput.
-
-
Chromatography:
-
Liquid chromatography system coupled with a tandem mass spectrometer.
-
Specific column and mobile phase compositions are optimized for the separation of 5-OH-TBZ from endogenous urine components.
-
-
Mass Spectrometry:
-
Detection is typically performed using electrospray ionization (ESI) in positive ion mode.
-
Selected reaction monitoring (SRM) is used for quantification, enhancing selectivity and sensitivity.
-
2. HPLC-DAD for 5-OH-TBZ in Standard Solutions [9]
-
Sample Preparation:
-
Stock standard solutions of 5-OH-TBZ are prepared by dissolving the compound in water.
-
Working mixed standard solutions are prepared by diluting the stock solutions with water.
-
-
Chromatography:
-
HPLC System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: C1 column.
-
Mobile Phase: 100% water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50 °C.
-
Detection Wavelength: 290 nm (maximum absorbance for 5-OH-TBZ).
-
Injection Volume: 10–20 μL.
-
3. LC-FLD for 5-OH-TBZ in Raw Cow's Milk [7]
-
Sample Preparation:
-
For conjugated forms, acidic hydrolysis is performed to convert the sulfate conjugate to 5-OH-TBZ.
-
Extraction of TBZ and 5-OH-TBZ from milk at pH 8.0 with ethyl acetate.
-
Cleanup of the extract using a cation-exchange solid-phase extraction (SPE) column.
-
-
Chromatography:
-
LC System: Liquid chromatograph with a fluorescence detector.
-
Stationary Phase: Cation-exchange column.
-
Detection: Fluorescence detection with specific excitation and emission wavelengths for 5-OH-TBZ.
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis of 5-OH-TBZ in Urine
Caption: Workflow for the analysis of 5-OH-TBZ in urine by LC-MS/MS.
Caption: Comparison of analytical methods based on key performance criteria.
References
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. 200. Thiabendazole (AGP:1970/M/12/1) [inchem.org]
- 7. Liquid chromatographic fluorescence method for multiresidue determination of thiabendazole and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of thiabendazole and its major metabolite, this compound, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
A Comparative Guide to the Quantification of 5-Hydroxythiabendazole: HPLC vs. LC/MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. 5-Hydroxythiabendazole, the major metabolite of the fungicide and anthelmintic agent thiabendazole, is a key analyte in food safety, environmental monitoring, and pharmacokinetic studies.[1][2] This guide provides a detailed comparison of two common analytical techniques for its determination: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).
This publication outlines the experimental protocols and performance characteristics of both methodologies, offering a comprehensive resource for selecting the appropriate technique based on analytical needs such as sensitivity, selectivity, and sample matrix complexity.
Methodological Overview and Performance Characteristics
The choice between HPLC and LC/MS/MS for the analysis of this compound hinges on the specific requirements of the study. While HPLC offers a cost-effective and straightforward approach, LC/MS/MS provides superior sensitivity and selectivity, which is crucial for complex matrices or when low detection limits are required.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for this compound often utilize UV or fluorescence detectors. A notable HPLC method employs a 100% water mobile phase with a Diode Array Detector (DAD), presenting a greener and more accessible alternative to methods requiring organic solvents.[1] Another established method, particularly for pharmacokinetic studies in plasma, uses fluorescence detection, which offers enhanced sensitivity over UV detection for fluorescent compounds like this compound.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
LC/MS/MS has emerged as the gold standard for bioanalytical assays due to its high sensitivity and specificity. This technique is particularly advantageous for determining low concentrations of this compound in complex biological matrices like urine and tissues.[2][4] The use of Selected Reaction Monitoring (SRM) allows for highly selective detection, minimizing interferences from the sample matrix.[2]
Comparative Performance Data
The following table summarizes the key performance parameters for HPLC and LC/MS/MS methods for the quantification of this compound, based on published data.
| Parameter | HPLC with DAD[1] | HPLC with Fluorescence[3] | LC/MS/MS[2] |
| Limit of Detection (LOD) | 1.02 ng/mL | Not Reported | 0.05 ng/mL |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 0.13 ng/mL |
| Linear Range | Not Reported | 0.96 to 8.0 µg/mL (in plasma) | Not Reported |
| Precision | Not Reported | Not Reported | 4-9% |
| Sample Matrix | Standard Solution | Horse Plasma | Human Urine |
Experimental Protocols
Detailed methodologies for both HPLC and LC/MS/MS are provided below to facilitate replication and adaptation.
HPLC Method with Diode Array Detection (DAD)
This method is adapted from a study focused on a 100% aqueous mobile phase.[1]
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: 100% Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C
-
Detector: Diode Array Detector (DAD)
-
Monitoring Wavelength: 290 nm
-
Injection Volume: 10–20 μL
Standard Preparation: Stock standard solutions of this compound are prepared by dissolving the compound in water to a concentration of 1,000 ng/mL.[1] Working mixed standard solutions are freshly prepared by diluting the stock solutions with water.[1]
LC/MS/MS Method for Human Urine
This protocol is based on a validated method for the determination of this compound as a biomarker of exposure.[2]
Sample Preparation (including enzymatic hydrolysis and SPE):
-
Urine samples undergo enzyme hydrolysis to deconjugate glucuronide and sulfate (B86663) metabolites of this compound.[2]
-
Solid Phase Extraction (SPE) is performed for sample clean-up and concentration, with 96-well plates used to optimize sample throughput.[2]
LC/MS/MS Conditions:
-
Chromatography: Liquid Chromatography system
-
Mass Spectrometry: Tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Monitored Transition: 218.0 → 191.2 Da[2]
-
Internal Standard Transition: 221.0 → 194.0 Da[2]
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and LC/MS/MS methodologies.
Caption: HPLC-DAD analytical workflow for this compound.
Caption: LC/MS/MS analytical workflow for this compound in urine.
Conclusion
The selection of an analytical method for this compound quantification should be guided by the specific research question and available resources. HPLC with UV or fluorescence detection provides a reliable and accessible option for relatively clean samples and when high sensitivity is not the primary concern. In contrast, LC/MS/MS is the superior choice for complex biological matrices, trace-level quantification, and when high selectivity is necessary to ensure data integrity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to make an informed decision and to develop and validate robust analytical methods for this compound.
References
A Comparative Analysis of the Toxicological Profiles of Thiabendazole and its Primary Metabolite, 5-Hydroxythiabendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity of the fungicide and anthelmintic agent thiabendazole (B1682256) and its major human metabolite, 5-hydroxythiabendazole. The information presented is based on available experimental data to facilitate an objective assessment for research and drug development purposes.
Executive Summary
Thiabendazole is a widely used compound with a considerable body of toxicological data. Its primary metabolite, this compound, is formed in the body following exposure to the parent compound. While thiabendazole itself exhibits a range of toxic effects, including acute toxicity, potential genotoxicity, and impacts on key cellular signaling pathways, a comprehensive toxicological profile for this compound is not as well-established. Available data suggests that this compound has low acute toxicity. However, it can be bioactivated by myeloperoxidase (MPO) to a more cytotoxic reactive intermediate. This guide summarizes the current understanding of the toxicity of both compounds, highlighting areas where further research on this compound is needed.
Acute Toxicity
Table 1: Comparison of Acute Toxicity Data
| Compound | Test | Species | Route | Value | Reference |
| Thiabendazole | LD50 | Rat | Oral | 3100 - 3600 mg/kg | [1] |
| LD50 | Mouse | Oral | 1395 - 3810 mg/kg | [1] | |
| LD50 | Rabbit | Oral | >3850 mg/kg | [1] | |
| LD50 | Rabbit | Dermal | >5000 mg/kg | [1] | |
| This compound | LD50 | Not Available | Oral | Data not available | |
| LD50 | Not Available | Dermal | Data not available | ||
| GHS Classification | - | Oral | Harmful if swallowed (Acute Toxicity, Category 4) | [3][4] |
Chronic Toxicity
Chronic exposure to thiabendazole has been studied in various animal models, with the No-Observed-Adverse-Effect Level (NOAEL) established in long-term studies.[5][6] Information on the chronic toxicity of this compound is currently lacking.
Table 2: Comparison of Chronic Toxicity Data
| Compound | Test | Species | Route | Value | Key Effects Observed at Higher Doses | Reference |
| Thiabendazole | NOAEL | Rat | Oral (2-year) | 10 mg/kg bw/day | Reduced weight gain | [5] |
| NOAEL | Mouse | Oral (78-week) | 33.2 mg/kg bw/day | Body weight suppression, increased incidence of nephrosis | [6] | |
| This compound | NOAEL | Not Available | Not Available | Data not available | Data not available |
Cytotoxicity
In vitro studies have provided insights into the cytotoxic potential of both compounds. A key study directly compared the cytotoxicity of thiabendazole, this compound, and a myeloperoxidase (MPO)-activated metabolite of this compound. The results indicate that while this compound itself has low cytotoxicity, its bioactivated form is significantly more potent.[7]
Table 3: Comparison of In Vitro Cytotoxicity Data
| Compound | Cell Line | Exposure Time | LC50 | Reference |
| Thiabendazole | HN5 (Head and Neck Squamous Cell Carcinoma) | 72 hours | ~500 µM | [8] |
| This compound | Primary rat proximal tubule epithelial cells, NRK-52E, H9C2 | 24 hours | >200 µM | [7] |
| MPO-activated this compound | Primary rat proximal tubule epithelial cells, NRK-52E, H9C2 | 24 hours | 23.3 ± 0.2 µM | [7] |
Genotoxicity
The genotoxic potential of thiabendazole has been evaluated in several studies, with some conflicting results. Some studies suggest it is not mutagenic in the Ames test, while others indicate it can induce mutations, particularly under specific conditions such as UVA irradiation.[9][10][11] Thiabendazole has also been shown to induce micronuclei in human lymphocytes, suggesting a potential for aneugenic or clastogenic activity.[12][13] There is a lack of publicly available genotoxicity data for this compound.
Table 4: Comparison of Genotoxicity Data
| Compound | Test | System | Result | Reference |
| Thiabendazole | Ames Test | Salmonella typhimurium | Generally negative, but positive with UVA irradiation | [9][10][11] |
| Micronucleus Assay | Human lymphocytes | Positive | [12][13] | |
| This compound | Ames Test | Not Available | Data not available | |
| Micronucleus Assay | Not Available | Data not available |
Metabolic Pathway and Bioactivation
Thiabendazole is metabolized in vivo primarily to this compound by cytochrome P450 enzymes. This metabolite can then be further conjugated for excretion. However, this compound can also undergo bioactivation by peroxidases, such as myeloperoxidase (MPO), to form a reactive quinone-imine intermediate. This bioactivation is a critical step in the expression of its cytotoxicity.[7]
Signaling Pathways in Toxicity
Recent studies have begun to elucidate the molecular mechanisms underlying thiabendazole's toxicity, implicating several key signaling pathways.
p53 Signaling Pathway
Benzimidazole compounds, including thiabendazole, have been shown to activate the p53 tumor suppressor pathway.[14][15][16] This activation can lead to cell cycle arrest and apoptosis, contributing to the anti-cancer properties of some benzimidazoles.
PI3K/Akt and MAPK Signaling Pathways
Thiabendazole has been demonstrated to affect the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and differentiation.[17] Dysregulation of these pathways by thiabendazole can lead to developmental toxicity and other adverse effects.
Experimental Protocols
In Vitro Cytotoxicity Assay (Based on Jamieson et al., 2011)
-
Cell Lines: Primary rat proximal tubule epithelial cells, NRK-52E (rat kidney), and H9C2 (rat heart) cells.
-
Treatment: Cells were exposed to varying concentrations of thiabendazole, this compound, or this compound with a myeloperoxidase (MPO) activating system for 24 hours.
-
Viability Assessment: Cell viability was determined using a commercially available assay that measures cellular ATP levels (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: The concentration that caused a 50% reduction in cell viability (LC50) was calculated from the dose-response curves.
Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: This test evaluates the potential of a substance to induce mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates that the substance is a mutagen.[1][18][19][20][21][22][23][24][25][26]
-
Strains: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used to detect various types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure: Bacteria are exposed to the test substance on a minimal agar (B569324) plate lacking histidine. If the substance is a mutagen, it will cause a reversion of the mutation in the bacteria, allowing them to grow and form colonies.
-
Endpoint: The number of revertant colonies is counted and compared to the number in the negative (solvent) control. A significant increase in revertant colonies indicates a positive result.
In Vitro Micronucleus Assay
-
Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[27][28][29]
-
Cell System: Typically performed in cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells.
-
Procedure: Cells are exposed to the test substance, and after an appropriate incubation period, they are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained.
-
Endpoint: The frequency of micronuclei in binucleated cells is scored and compared to a negative control. An increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.
Conclusion
This comparative guide highlights the current state of knowledge regarding the toxicity of thiabendazole and its primary metabolite, this compound. While thiabendazole has been extensively studied, there is a significant lack of comprehensive toxicological data for this compound. The available evidence suggests that the bioactivation of this compound to a reactive intermediate may be a key event in the overall toxicity of thiabendazole. Further research is warranted to fully characterize the acute, chronic, and genotoxic potential of this compound to better understand its contribution to the toxicological profile of its parent compound. This information is crucial for accurate risk assessment and the development of safer alternatives in the pharmaceutical and agricultural industries.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fsc.go.jp [fsc.go.jp]
- 6. apps.who.int [apps.who.int]
- 7. Myeloperoxidase-mediated bioactivation of this compound: a possible mechanism of thiabendazole toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiabendazole, a well-known antifungal drug, exhibits anti-metastatic melanoma B16F10 activity via inhibiting VEGF expression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel genotoxic aspect of thiabendazole as a photomutagen in bacteria and cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vitro aneugenic effects of the fungicide thiabendazole evaluated in human lymphocytes by the micronucleus assay [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Developmental defects induced by thiabendazole are mediated via apoptosis, oxidative stress and alteration in PI3K/Akt and MAPK pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 20. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 21. Ames test - Wikipedia [en.wikipedia.org]
- 22. enamine.net [enamine.net]
- 23. Template for in vitro Bacterial Reverse Mutation (Ames) Test | FDA [fda.gov]
- 24. inotiv.com [inotiv.com]
- 25. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 26. Bacterial Reverse Mutation Test – AMES Test [xenometrix.ch]
- 27. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 28. In vitro micronucleus assay with Chinese hamster V79 cells - results of a collaborative study with in situ exposure to 26 chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells | MDPI [mdpi.com]
5-Hydroxythiabendazole: A Reliable Biomarker for Thiabendazole Exposure
A comprehensive guide for researchers and drug development professionals on the validation and comparison of 5-Hydroxythiabendazole as a biomarker for Thiabendazole (B1682256) exposure.
The widespread use of thiabendazole (TBZ) as a fungicide in agriculture and an anthelmintic in veterinary and human medicine necessitates reliable methods for monitoring human exposure. The primary metabolite of TBZ, this compound (5-OH-TBZ), has emerged as a key biomarker for this purpose. This guide provides an objective comparison of 5-OH-TBZ with potential alternatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Superiority of this compound as a Biomarker
The scientific literature strongly supports the use of urinary 5-OH-TBZ as the most reliable biomarker for assessing human exposure to TBZ. After oral administration, TBZ is rapidly absorbed and metabolized, with the main metabolic pathway involving hydroxylation to form 5-OH-TBZ.[1] This metabolite is then conjugated to glucuronide and sulfate (B86663) forms and excreted in the urine.[2][3] Studies in rats have shown that a significant portion of a TBZ dose is excreted as 5-OH-TBZ conjugates (39% as sulfate and 28% as glucuronide), with only a small fraction excreted as the unchanged parent compound (3%) or free 5-OH-TBZ (4%).[4] This extensive metabolism and rapid excretion of 5-OH-TBZ make it a more sensitive and reliable indicator of exposure than the parent compound, which is found at much lower levels in urine.[5]
While other minor metabolites like 4-hydroxythiabendazole and 2-acetylbenzimidazole (B97921) have been identified, 5-OH-TBZ is the major metabolite, making it the most suitable target for biomonitoring.[1] The measurement of 5-OH-TBZ in urine provides a non-invasive method to assess recent exposure to TBZ.
Performance Characteristics of 5-OH-TBZ Analytical Methods
The quantification of 5-OH-TBZ in urine is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Validation studies have demonstrated the robustness and reliability of this analytical approach.
| Parameter | Result | Citation |
| Limit of Detection (LOD) | 0.05 ng/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.13 ng/mL | [2][3] |
| Precision (Within-run, between-run, and between-batch) | 4 - 9% | [2][3] |
| Recovery (in bovine tissues) | 70 - 85% | [6] |
These low detection and quantification limits enable the assessment of exposure even in the general population with environmental levels of exposure.[2][3] One study in a general Swedish population found that 52% of individuals had detectable levels of 5-OH-TBZ in their urine, highlighting the sensitivity of the biomarker and the prevalence of low-level exposure.[2][3]
Toxicokinetic Profile of this compound
Human experimental exposure studies have provided valuable data on the toxicokinetics of TBZ and the excretion of 5-OH-TBZ.
| Exposure Route | Elimination Half-Life of 5-OH-TBZ | Urinary Recovery of TBZ Dose | Citation |
| Oral | Rapid phase: 2 hours; Slower phase: 9-12 hours | 21 - 24% | [2][3] |
| Dermal | 9 - 18 hours | 1% | [2][3] |
The data indicates a relatively rapid excretion of 5-OH-TBZ after oral exposure, with a biphasic elimination pattern.[2][3] Dermal absorption is significantly lower than oral absorption, as reflected in the much lower urinary recovery.[2][3]
Experimental Protocols
Analysis of this compound in Human Urine by LC-MS/MS
This protocol provides a detailed methodology for the quantification of 5-OH-TBZ in human urine.
1. Sample Preparation: Enzymatic Hydrolysis
Since 5-OH-TBZ is primarily present in urine as glucuronide and sulfate conjugates, an enzymatic hydrolysis step is crucial to cleave these conjugates and measure the total 5-OH-TBZ concentration.[2][3]
-
Reagents:
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Acetate (B1210297) buffer (1 M, pH 5.0)
-
Internal Standard (IS) solution (e.g., deuterated 5-OH-TBZ)
-
-
Procedure:
-
To a 5 mL aliquot of a urine sample in a glass screw-cap tube, add the internal standard.
-
Add 1.25 mL of β-glucuronidase/arylsulfatase solution (prepared in acetate buffer).
-
Incubate the mixture overnight (approximately 16-18 hours) at 37°C.
-
Stop the enzymatic reaction by adding 750 µL of formic acid.[7]
-
2. Solid-Phase Extraction (SPE)
SPE is employed to clean up the sample and concentrate the analyte of interest.
-
Materials:
-
Mixed-mode SPE cartridges (e.g., Bond Elut Plexa, 30 mg)
-
Ethyl acetate
-
Formic acid
-
-
Procedure:
-
Condition the SPE cartridge sequentially with 1 mL of ethyl acetate, 1 mL of 1% formic acid in methanol, and 1 mL of 1% formic acid in water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid in 15% methanol.
-
Dry the cartridge under vacuum for 30 minutes.
-
Elute the analytes with 4 x 250 µL of ethyl acetate.[7]
-
3. LC-MS/MS Analysis
The cleaned and concentrated extract is then analyzed by LC-MS/MS.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Typical LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, often with a formic acid modifier.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 5-OH-TBZ and its internal standard.
-
Visualizing Key Pathways and Workflows
Thiabendazole Metabolic Pathway
The primary metabolic pathway of thiabendazole involves hydroxylation to form this compound, which is then conjugated for excretion.
References
- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in human urine as a biomarker of exposure to thiabendazole using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of thiabendazole and its major metabolite, this compound, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Solid-Phase Extraction Cartridges for 5-Hydroxythiabendazole Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Hydroxythiabendazole (5-OH-TBZ), a principal metabolite of the fungicide and anthelmintic agent thiabendazole (B1682256), is crucial for metabolism, pharmacokinetic, and toxicology studies. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of 5-OH-TBZ from complex biological matrices prior to analysis. The choice of SPE cartridge is paramount to ensure high recovery, reproducibility, and minimal matrix effects. This guide provides an objective comparison of the performance of different SPE cartridges for 5-OH-TBZ extraction, supported by experimental data and detailed protocols.
The primary mechanisms employed for the extraction of 5-OH-TBZ include reversed-phase, ion-exchange, and mixed-mode chromatography. The selection of the appropriate sorbent depends on the physicochemical properties of 5-OH-TBZ and the nature of the sample matrix.
Performance Comparison of SPE Cartridges
The following table summarizes the performance of various SPE cartridges for the extraction of this compound based on published data. The key performance indicators are recovery rate and relative standard deviation (RSD), which indicates reproducibility.
| SPE Cartridge Type | Sorbent Chemistry | Matrix | Recovery (%) | RSD (%) | Reference |
| Cation-Exchange | Strong Cation Exchange (SCX) | Milk | 98 - 109 | Not Reported | [1] |
| Mixed-Mode | Reversed-Phase & Strong Cation Exchange (e.g., Oasis MCX) | Fruit Juice | Not explicitly reported for 5-OH-TBZ, but used for parent compound | Not Reported | [2] |
| Polymeric | Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB) | General | Often provides high recovery for a wide range of compounds.[3] | Not Reported | |
| Silica-Based | C18 | General | Widely used, but performance can be affected by matrix.[4] | Not Reported |
Note: Direct comparative studies for 5-OH-TBZ across a wide range of modern SPE cartridges are limited in publicly available literature. The data presented is compiled from studies focusing on either 5-OH-TBZ or its parent compound, thiabendazole, using specific cartridges. Researchers are encouraged to perform in-house validation for their specific matrix and analytical method.
Experimental Workflow
The general workflow for the solid-phase extraction of this compound from a biological matrix is depicted below. This process involves conditioning the SPE cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte of interest.
Detailed Experimental Protocols
Below are representative protocols for different types of SPE cartridges. These should be considered as starting points and may require optimization for specific applications.
1. Cation-Exchange SPE Protocol (for Milk Samples) [1]
-
Sample Preparation: Adjust the pH of the milk sample to 8.0. Extract the analytes with ethyl acetate (B1210297).
-
SPE Cartridge: Cation-exchange.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Apply the ethyl acetate extract to the conditioned cartridge.
-
Washing: Wash the cartridge to remove interfering substances. The specific wash solvent was not detailed in the abstract but would typically be a weak organic solvent.
-
Elution: Elute 5-OH-TBZ from the cartridge. The elution solvent for a cation-exchange cartridge is typically a basic solution in an organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Analysis: The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Mixed-Mode SPE (Reversed-Phase and Cation-Exchange) Protocol (for Fruit Juice) [2]
-
Sample Preparation: Dilute the juice sample with water, acidify to pH 2 with HCl, and centrifuge.
-
SPE Cartridge: Mixed-mode with reversed-phase and strong cation-exchange properties (e.g., Oasis MCX).
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Apply the prepared juice sample to the cartridge.
-
Washing:
-
Wash with 0.1 M HCl to remove acidic and neutral interferences.
-
Wash with methanol to remove hydrophobic interferences.
-
-
Elution: Elute with 5% ammonium hydroxide in methanol.
-
Analysis: Evaporate the eluate and reconstitute for LC analysis.
3. General Polymeric SPE (e.g., HLB) Protocol
-
Sample Preparation: For urine samples, enzymatic hydrolysis is often required to cleave glucuronide and sulfate (B86663) conjugates of 5-OH-TBZ.[5][6] Following hydrolysis, the sample is typically centrifuged.
-
SPE Cartridge: Polymeric, hydrophilic-lipophilic balanced (e.g., Oasis HLB).
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Analysis: The eluate can be directly injected or evaporated and reconstituted for LC-MS/MS analysis.
Considerations for Method Development
-
Matrix Effects: Complex biological matrices like urine and plasma can cause significant ion suppression or enhancement in mass spectrometry-based detection.[7][8] The choice of SPE cartridge and a thorough washing step are critical to minimize these effects. Polymeric sorbents are often reported to provide cleaner extracts compared to silica-based sorbents.
-
Sorbent Selection:
-
Reversed-phase (C18, C8): Retains non-polar to moderately polar compounds. The silica-based backbone can sometimes lead to interactions with polar compounds.[9]
-
Polymeric (e.g., HLB): Offers a balance of hydrophilic and lipophilic retention, making them suitable for a wide range of analytes. They are stable across a wider pH range than silica-based sorbents.
-
Ion-exchange (SCX, SAX): Retains compounds based on their charge. Since 5-OH-TBZ is basic, a strong cation exchange (SCX) sorbent is effective.[1][10]
-
Mixed-mode (e.g., MCX): Combines reversed-phase and ion-exchange properties, providing enhanced selectivity and cleanup.[2]
-
-
Optimization: It is essential to optimize the pH of the sample and the composition of the wash and elution solvents to achieve the best recovery and sample cleanliness.
Conclusion
The selection of an appropriate SPE cartridge is a critical step in the bioanalysis of this compound. While cation-exchange and mixed-mode cartridges have demonstrated high recovery rates for 5-OH-TBZ and related compounds, polymeric cartridges like Oasis HLB offer a versatile and robust option for various matrices. The choice will ultimately depend on the specific requirements of the assay, including the matrix, required limit of quantification, and available analytical instrumentation. The provided protocols serve as a foundation for method development, which should always be followed by rigorous validation to ensure data quality and reliability.
References
- 1. Liquid chromatographic fluorescence method for multiresidue determination of thiabendazole and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound in human urine as a biomarker of exposure to thiabendazole using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marker-test.de [marker-test.de]
- 9. Comparison of an organic polymeric column and a silica-based reversed-phase for the analysis of basic peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
A Comparative Guide to Analytical Methods for 5-Hydroxythiabendazole Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-Hydroxythiabendazole (5-OH-TBZ), the primary metabolite of the fungicide and anthelmintic agent thiabendazole (B1682256) (TBZ), is critical for toxicological assessments, pharmacokinetic studies, and regulatory monitoring. This guide provides a comparative overview of the performance of key analytical methods used for the determination of 5-OH-TBZ, with a focus on accuracy and precision, supported by experimental data from published studies.
The primary analytical technique for the quantification of 5-OH-TBZ is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. This guide will delve into the performance characteristics of this method, providing a clear comparison of its accuracy and precision in different biological matrices.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative data on the accuracy and precision of a validated LC-MS/MS method for the determination of 5-OH-TBZ.
| Analytical Method | Matrix | Analyte | Accuracy (% Recovery) | Precision (% CV / % RSD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Bovine Tissues (Muscle, Liver, Kidney) | This compound | 70 - 85% | 3.1 - 11.5% | Not Reported |
| LC-MS/MS | Human Urine | This compound | Not Reported | 4 - 9% (within-run, between-run, and between-batch) | 0.13 ng/mL[1] |
Note: The accuracy and precision of analytical methods can be influenced by the complexity of the matrix and the concentration of the analyte. The provided data represents a summary from validated methods and should be considered in the context of the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the key experimental protocols for the LC-MS/MS-based quantification of 5-OH-TBZ.
LC-MS/MS Method for this compound in Bovine Tissues
This method is designed for the simultaneous determination of thiabendazole and this compound in animal tissues.
1. Sample Preparation:
-
Tissue samples are homogenized in a pH 7.0 buffer.
-
The homogenate is then subjected to extraction with ethyl acetate.
-
A cleanup step is performed using cyanopropyl (CN) solid-phase extraction (SPE) columns to remove interfering matrix components.[2]
2. Chromatographic Separation:
-
The separation of 5-OH-TBZ and its parent compound is achieved using gradient elution on a liquid chromatography system.
3. Mass Spectrometric Detection:
-
The initial screening of samples is conducted using thermospray LC-MS, monitoring the protonated molecular ion at m/z 218 for 5-OH-TBZ.
-
Confirmation of positive results is performed using atmospheric pressure chemical ionization (APCI) LC-MS with multiple ion monitoring.[2]
LC-MS/MS Method for this compound in Human Urine
This method is optimized for the quantification of 5-OH-TBZ in human urine as a biomarker of exposure to thiabendazole.
1. Sample Preparation:
-
As 5-OH-TBZ is often present in a conjugated form (glucuronide and sulphate) in urine, an enzymatic hydrolysis step is included.
-
Sample cleanup and concentration are achieved using solid-phase extraction (SPE), with the process optimized for high-throughput using 96-well plates.[1]
2. Chromatographic Separation and Mass Spectrometric Detection:
-
The analysis is performed using a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[1]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the analytical workflows.
Conclusion
The LC-MS/MS method stands out as a robust, sensitive, and reliable technique for the quantification of this compound in various biological matrices. The presented data demonstrates good accuracy and precision, making it a suitable choice for research, clinical, and regulatory applications. The provided experimental workflows offer a foundational understanding for laboratories looking to implement or adapt these analytical methods. While other methods like ELISA may be employed for screening purposes, LC-MS/MS remains the gold standard for confirmatory and quantitative analysis of 5-OH-TBZ.
References
A Comparative Guide to Ionization Sources for 5-Hydroxythiabendazole Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Hydroxythiabendazole (5-HTBZ), a principal metabolite of the fungicide thiabendazole, is crucial for toxicological assessments and pharmacokinetic studies. The choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a critical parameter that dictates the sensitivity, specificity, and robustness of the analytical method. This guide provides an objective comparison of three common atmospheric pressure ionization (API) sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—for the analysis of this compound, supported by available experimental data.
Data Presentation: Quantitative Performance of Ionization Sources
The selection of an appropriate ionization source is often a trade-off between ionization efficiency for the target analyte, susceptibility to matrix effects, and the overall sensitivity of the method. The following table summarizes the quantitative performance of ESI, APCI, and APPI for the analysis of this compound based on data from various studies. It is important to note that the data presented is compiled from different experiments and matrices, and direct head-to-head comparisons are limited in the current literature.
| Ionization Source | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix Effects | Key Characteristics |
| Electrospray Ionization (ESI) | 0.05 ng/mL (in human urine)[1] | 0.13 ng/mL (in human urine)[1] | Can be significant, depending on the sample matrix and cleanup procedure. | Well-suited for polar and ionizable compounds. Often provides high sensitivity. |
| Atmospheric Pressure Chemical Ionization (APCI) | No specific data found for 5-HTBZ | 1.0–2.0 µg/kg (general for pesticides in food matrix)[2][3] | Generally considered less susceptible to matrix effects than ESI, though this can be matrix and analyte-dependent.[4][5] | Ideal for less polar to non-polar analytes. Requires analyte to be thermally stable. |
| Atmospheric Pressure Photoionization (APPI) | No specific data found for 5-HTBZ | No specific data found for 5-HTBZ | Often exhibits the lowest susceptibility to matrix effects among the three.[6] | Effective for non-polar and some moderately polar compounds not amenable to ESI or APCI.[6][7] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical performance. Below are representative experimental protocols for LC-MS/MS analysis of this compound using different ionization sources, based on published methods and general practices.
Electrospray Ionization (ESI) Protocol for this compound in Human Urine
This protocol is based on a validated method for the quantification of 5-HTBZ in human urine.[1]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of urine, add β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.
-
Incubate the mixture at 37°C for 3 hours.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions:
-
This compound: Precursor ion m/z 218 -> Product ion m/z 191.
-
Internal Standard (e.g., deuterated 5-HTBZ): To be determined based on the standard used.
-
-
Atmospheric Pressure Chemical Ionization (APCI) - General Protocol
While a specific quantitative method for 5-HTBZ using APCI was not detailed in the search results, a general protocol for the analysis of benzimidazole (B57391) fungicides is provided.
-
Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often suitable for food matrices.
-
Homogenize 10 g of sample with 10 mL of acetonitrile.
-
Add a salt mixture (e.g., MgSO₄, NaCl).
-
Centrifuge and take an aliquot of the acetonitrile supernatant.
-
Perform dispersive SPE (d-SPE) cleanup with a suitable sorbent (e.g., PSA, C18).
-
Centrifuge and filter the extract before LC-MS analysis.
-
-
Liquid Chromatography (LC) Conditions: Similar to the ESI method, a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically used.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Corona Discharge Current: 4-5 µA.
-
Vaporizer Temperature: 350-450°C.
-
Sheath Gas and Auxiliary Gas: Nitrogen, at appropriate flow rates.
-
Capillary Temperature: 250-300°C.
-
MRM Transitions: Same as for ESI (Precursor ion m/z 218).
-
Atmospheric Pressure Photoionization (APPI) - General Protocol
No specific methods for 5-HTBZ using APPI were identified. The following is a general protocol that can be adapted.
-
Sample Preparation: Similar to APCI, a robust extraction and cleanup method like QuEChERS or SPE would be employed.
-
Liquid Chromatography (LC) Conditions: Normal-phase or reversed-phase chromatography can be used. For less polar compounds, normal-phase LC might be advantageous with APPI.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Atmospheric Pressure Photoionization (APPI).
-
UV Lamp: Krypton (Kr) lamp (10.0 eV).
-
Vaporizer Temperature: 350-500°C.
-
Sheath Gas and Auxiliary Gas: Nitrogen.
-
Dopant: A dopant such as toluene (B28343) or anisole (B1667542) may be added to the mobile phase to enhance ionization, particularly in reversed-phase LC.
-
MRM Transitions: Same as for ESI and APCI (Precursor ion m/z 218).
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comparison of different ionization sources for the analysis of this compound.
Caption: Workflow for comparing ionization sources for 5-HTBZ analysis.
Discussion and Conclusion
The choice of ionization source for the analysis of this compound by LC-MS is critical for achieving the desired analytical performance.
-
Electrospray Ionization (ESI) appears to be a highly suitable technique, especially when high sensitivity is required. The availability of a validated method with low ng/mL detection limits in a complex biological matrix like urine demonstrates its effectiveness.[1] However, ESI is known to be susceptible to matrix effects, which can compromise accuracy and precision if the sample cleanup is not adequate.
-
Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar analytes or when matrix effects with ESI are problematic. While specific quantitative data for 5-HTBZ is lacking, its successful use in confirming the presence of this metabolite in bovine tissues suggests its applicability.[4] For some pesticides, APCI has been shown to offer better sensitivity than ESI.[8] The requirement for thermal stability of the analyte should be considered, although 5-HTBZ is expected to be stable under typical APCI conditions.
-
Atmospheric Pressure Photoionization (APPI) remains a more specialized technique. Its strength lies in the analysis of non-polar compounds that are challenging for both ESI and APCI.[6][7] For this compound, which possesses polar functional groups, APPI might not be the first choice unless significant matrix interferences with ESI and APCI cannot be overcome by other means. The generally lower susceptibility of APPI to matrix effects makes it a valuable tool for very complex matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atmospheric-pressure photoionization - Wikipedia [en.wikipedia.org]
- 7. Atmospheric Pressure Photoionization (APPI) - MagLab [nationalmaglab.org]
- 8. perkinelmer.com.ar [perkinelmer.com.ar]
evaluating the effectiveness of 5-Hydroxythiabendazole certified reference materials
For researchers, scientists, and drug development professionals engaged in the analysis of thiabendazole (B1682256) and its metabolites, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of 5-Hydroxythiabendazole, the primary metabolite of the fungicide and anthelmintic agent thiabendazole, serve as the cornerstone for achieving accurate quantification and ensuring method validity. This guide provides a comparative evaluation of commercially available this compound CRMs, supported by available data and general experimental protocols for their characterization.
Performance Comparison of this compound CRMs
The selection of a suitable CRM is critical and should be based on its certified properties, the supplier's accreditation, and its appropriateness for the intended analytical application. Below is a summary of key quantitative data for this compound CRMs from various suppliers. It is important to note that detailed Certificates of Analysis, containing certified concentrations and uncertainty values for solid materials, are often not publicly available and require direct inquiry with the suppliers.
| Supplier | Product Format | Purity | Stability/Shelf-Life | Accreditation |
| LGC Standards | Neat Solid | >95% (HPLC)[1] | Information not readily available | ISO 17034 |
| WITEGA Laboratorien | Neat Solid | >99.0% (HPLC) | 24 months | Information not readily available |
| CRM LABSTANDARD | Solution | Not Applicable (Solution) | 18 months[2] | ISO 17034[2] |
| Cayman Chemical | Crystalline Solid | ≥98%[3] | ≥ 4 years[3] | Information not readily available |
| Simson Pharma Limited | Neat Solid | Accompanied by Certificate of Analysis[4] | Information not readily available | Information not readily available |
Note: The purity values presented are as stated by the suppliers. For neat solids, the certified value is typically the purity, while for solutions, it is the concentration. Uncertainty values are crucial for establishing a metrological traceability chain and are typically found on the Certificate of Analysis.
Experimental Protocols for CRM Characterization
The certification of a reference material involves a comprehensive characterization using a variety of analytical techniques to confirm its identity, purity, and concentration. The following are detailed methodologies for key experiments typically employed in the certification of this compound CRMs.
Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantitative determination of the purity of the CRM by separating it from any organic impurities.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of the main component from its impurities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program would typically start with a low percentage of the organic solvent and gradually increase to elute more retained impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 25 °C, to ensure reproducible retention times.
-
Detection Wavelength: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which is around 314 nm.
-
Sample Preparation: A stock solution of the this compound CRM is prepared by accurately weighing a known amount of the material and dissolving it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known volume. Working standards of different concentrations are prepared by diluting the stock solution.
-
Purity Calculation: The purity is determined using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all detected components in the chromatogram. Impurity reference standards, if available, can be used for a more accurate quantitative assessment. The purity is often reported as mass fraction (e.g., g/kg).
Identity Confirmation and Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the molecular weight of this compound.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain an accurate mass measurement of the molecular ion ([M+H]+), which should correspond to the theoretical exact mass of this compound (C10H7N3OS).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the molecule.
-
Sample Preparation: A small amount of the CRM is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Analysis: The resulting spectra are analyzed to ensure that the chemical shifts, coupling constants, and integration of the signals are consistent with the known structure of this compound.
-
Quantification of Residual Solvents by Gas Chromatography (GC)
This method is used to determine the amount of any residual solvents from the synthesis process.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A capillary column with a suitable stationary phase for the separation of common organic solvents.
-
Oven Temperature Program: A temperature gradient is used to separate solvents with different boiling points.
-
Carrier Gas: Helium or nitrogen is typically used as the carrier gas.
-
Quantification: The amount of each residual solvent is determined by comparing the peak area from the sample to the peak area of a certified reference standard of that solvent.
Visualizing Key Processes
To better understand the context and evaluation of this compound CRMs, the following diagrams illustrate the metabolic pathway of its parent compound and a typical workflow for CRM evaluation.
Caption: Metabolic pathway of Thiabendazole to this compound.
Caption: A typical workflow for the evaluation and certification of a reference material.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Hydroxythiabendazole
For researchers and scientists engaged in drug development and laboratory research, the safe handling and disposal of chemical compounds are paramount to ensuring a secure work environment and maintaining environmental integrity. 5-Hydroxythiabendazole, a primary metabolite of the fungicide and anthelmintic agent thiabendazole, requires meticulous disposal procedures due to its inherent hazards. This guide provides a comprehensive, step-by-step plan for its proper disposal, aligning with standard laboratory safety protocols and regulatory requirements.
Hazard Profile of this compound
A thorough understanding of the compound's hazards is the first step in safe disposal. Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards. This information dictates the stringent handling and disposal protocols necessary to mitigate risks.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [1][2] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [1][2][3] |
| Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure | [2] |
Experimental Protocol for Disposal
The proper disposal of this compound is not merely a suggestion but a requirement governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The following protocol outlines the necessary steps for laboratory personnel.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Always wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.
2. Waste Characterization and Segregation:
-
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
-
Crucially, do not mix this waste with other waste streams, such as non-hazardous trash or other chemical wastes (e.g., flammable solvents, corrosives), unless explicitly permitted by your institution's guidelines.[2]
-
Prohibition on Drain Disposal: Due to its high aquatic toxicity, this compound waste must never be poured down the sink or drain.[4]
3. Waste Collection and Containerization:
-
Solid Waste: Collect pure this compound powder and contaminated solids (gloves, paper towels, etc.) in a dedicated, leak-proof container made of a compatible material (e.g., a polyethylene (B3416737) bag inside a rigid container).[6][7]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle) with a secure screw-on cap.[7] Do not use parafilm or stoppers that can leak.
-
Leave at least 10% headspace in liquid waste containers to accommodate expansion and prevent spills.
4. Labeling:
-
Immediately label the waste container. The label must be fully completed and include:
5. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste was generated.[1]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept closed at all times except when you are actively adding waste.[8][9]
-
Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[7]
6. Arranging for Disposal:
-
Once the waste container is full or you have no further use for it, schedule a waste pickup with your institution’s Environmental Health and Safety (EHS) department.[5]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online system or a formal request form.
-
Do not allow hazardous waste to accumulate in the lab for extended periods. Adhere to the accumulation time limits set by your institution and regulatory bodies.[6]
7. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed.[4][8]
-
The rinsate from this process must be collected and treated as hazardous liquid waste.[8]
-
Once properly rinsed and air-dried, deface the original label and dispose of the container in the regular laboratory trash or recycling, as per your institution's policy.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Waste [k-state.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling 5-Hydroxythiabendazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxythiabendazole. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Summary and Quantitative Data
This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life.[1][2] Adherence to strict safety protocols is therefore essential.
| Property | Value | Source |
| Molecular Formula | C10H7N3OS | MedChemExpress, Cayman Chemical |
| Molecular Weight | 217.25 g/mol | MedChemExpress, PubChem |
| GHS Classification | Acute toxicity, oral (Category 4), H302; Specific target organ toxicity, repeated exposure (Category 1), H372; Hazardous to the aquatic environment, acute hazard (Category 1), H400 | MedChemExpress |
| Signal Word | Danger | MedChemExpress |
| Occupational Exposure Limits | No data available | MedChemExpress |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber) | Prevents skin contact and absorption.[3][4] |
| Body Protection | Impervious clothing (e.g., lab coat, coveralls) | Protects skin from accidental spills.[1] |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient or when handling powder outside of a ventilated enclosure to prevent inhalation of dust.[1] |
Operational Protocol: A Step-by-Step Guide
This protocol details the essential steps for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended, especially when handling the solid form to avoid dust and aerosol formation.[1]
-
Locate and verify the functionality of the nearest safety shower and eye wash station before beginning work.[1]
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
2. Handling the Compound:
-
Don all required PPE before entering the designated handling area.
-
When weighing or transferring the solid compound, perform these actions within a chemical fume hood to minimize inhalation risk.
-
Avoid all direct contact with the substance. Do not touch the compound with bare hands.
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., diatomite, universal binders). For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Decontaminate the spill area and equipment with alcohol.[1] Collect all contaminated materials for proper disposal.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
This includes excess reagent, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1] It is very toxic to aquatic life.[1][2]
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
-
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
